5'-O-TBDMS-dG
描述
The exact mass of the compound 5'-O-TBDMS-2'-deoxyguanosine is 381.18323089 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYILVDPIQPEAP-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439125 | |
| Record name | CTK1G4573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-33-8 | |
| Record name | CTK1G4573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of 5'-O-TBDMS Protected Guanosine in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of 5'-O-tert-Butyldimethylsilyl (TBDMS) protected guanosine derivatives in the chemical synthesis of oligonucleotides. While the query specified "5'-O-TBDMS-dG," it is crucial to note that the primary and most significant application of TBDMS as a protecting group in this context is for the 2'-hydroxyl (2'-OH) group of ribonucleosides (like guanosine, 'rG') for RNA synthesis, not for deoxyguanosine ('dG'). The TBDMS group's stability and selective removal are foundational to the successful assembly of RNA molecules. This guide will focus on the correct and widespread application of this chemistry in RNA synthesis.
The key building block is a multi-protected ribonucleoside phosphoramidite, correctly designated as 5'-O-DMT-N²-isobutyryl-2'-O-TBDMS-guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite . In this molecule, each protecting group serves a specific function:
-
5'-O-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl, removed at the beginning of each synthesis cycle to allow for chain elongation.
-
N²-isobutyryl: A base-labile group protecting the exocyclic amine of the guanine base to prevent side reactions.
-
2'-O-TBDMS (tert-Butyldimethylsilyl): A fluoride-labile silyl ether that protects the 2'-hydroxyl group of the ribose sugar. This is essential for RNA synthesis to prevent chain cleavage and isomerization during the synthesis cycles.[1]
-
3'-O-Phosphoramidite (with β-cyanoethyl protection): The reactive group that, upon activation, forms the internucleotide phosphodiester bond. The β-cyanoethyl group is a base-labile protecting group for the phosphate.
The Phosphoramidite Synthesis Cycle for RNA
The automated solid-phase synthesis of RNA using 2'-O-TBDMS protected phosphoramidites is a cyclical process, with each cycle extending the oligonucleotide chain by one nucleotide.[2][3][4] The process is carried out on a solid support, typically controlled pore glass (CPG).[5]
Logical Workflow of the RNA Synthesis Cycle
References
An In-depth Technical Guide to 5'-O-TBDMS-2'-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a critical protected nucleoside used in the chemical synthesis of DNA and therapeutic oligonucleotides. We will delve into its chemical structure, physicochemical properties, role in synthetic methodologies, and applications in modern drug discovery.
Core Concepts: Structure and Properties
This compound is a modified version of 2'-deoxyguanosine, a natural building block of DNA. The key modification is the attachment of a tert-butyldimethylsilyl (TBDMS) group to the 5'-hydroxyl position of the deoxyribose sugar.[1][2] This silyl ether acts as a protecting group, selectively blocking this position from reacting during the multi-step process of oligonucleotide synthesis.[3][4] The TBDMS group is valued for its stability under various reaction conditions and its selective removal under mild conditions, typically using a fluoride ion source.[5][6]
Chemical Structure
The structure consists of the guanine nucleobase linked to a 2'-deoxyribose sugar, which is in turn protected at the 5'-position by the TBDMS group.
Synonyms: this compound, 5'-O-TBDMS-2'-deoxyguanosine, 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine.[1][2] CAS Number: 51549-33-8.[1][2]
Physicochemical Properties
The properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇N₅O₄Si | [1][2] |
| Molecular Weight | 381.5 g/mol | [1][3] |
| Appearance | White to off-white solid | [7] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | 9.0 ± 0.20 | [7] |
| Solubility | DMSO: 250 mg/mL (655.31 mM) | [7] |
| Storage Temperature | 4°C, protect from light | [7] |
Role in Oligonucleotide Synthesis
The primary application of this compound is as a building block in the solid-phase synthesis of DNA oligonucleotides via the phosphoramidite method.[3] In this multi-step automated process, nucleosides are sequentially added to a growing chain that is attached to a solid support.[8][9]
Protecting groups are crucial to this methodology. The 5'-hydroxyl group of the incoming nucleoside phosphoramidite is typically protected with an acid-labile dimethoxytrityl (DMT) group, while the 5'-hydroxyl of the nucleoside on the solid support is deprotected just before coupling. The TBDMS group in this compound serves a different purpose, often used in more complex syntheses or as an alternative protective strategy. While 2'-O-TBDMS is standard for RNA synthesis, 5'-O-TBDMS protection in deoxynucleosides is also utilized in specific synthetic schemes.[10][11]
The stability of the TBDMS group to the acidic and basic conditions used in standard phosphoramidite cycles allows for precise control over the synthesis sequence.[5]
Experimental Workflow: Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the logical steps of a single coupling cycle in automated solid-phase synthesis, the core process where a protected nucleoside like this compound would be incorporated.
General Experimental Protocol: Deprotection of TBDMS Group
While specific protocols vary, the removal of the TBDMS group is a critical final step after the oligonucleotide chain has been assembled and cleaved from the solid support.
-
Objective: To selectively cleave the TBDMS silyl ether from the 5'-hydroxyl group without degrading the newly synthesized DNA strand.
-
Reagent: A fluoride ion source is typically used. The most common reagent is 1M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[5] Triethylamine trihydrofluoride is another effective reagent.[8]
-
Procedure (General): a. The crude, fully protected oligonucleotide is dissolved in the deprotection solution (e.g., TBAF in THF). b. The reaction is incubated at room temperature. Reaction times can vary from a few hours to overnight, depending on the sequence and complexity of the oligonucleotide.[5] c. The reaction is quenched, often by the addition of a silyl quenching agent or buffer.
-
Purification: Following deprotection, the final oligonucleotide product is purified from failure sequences and residual chemicals, typically using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[5]
Applications in Research and Drug Development
Protected nucleosides like this compound are fundamental to the development of therapeutic oligonucleotides.[3] These synthetic strands of nucleic acids can modulate gene expression and are a growing class of drugs.
Key Therapeutic Areas:
-
Antisense Oligonucleotides (ASOs): These are short, single-stranded DNA or RNA molecules designed to bind to a specific messenger RNA (mRNA). This binding can prevent the translation of the mRNA into a protein, effectively silencing a target gene. ASOs are used to treat a variety of genetic disorders and other diseases.[3][12]
-
Small Interfering RNAs (siRNAs): These are short, double-stranded RNA molecules that can trigger the RNA interference (RNAi) pathway to degrade a target mRNA, also leading to gene silencing. The precise chemical synthesis of siRNA strands requires high-quality protected nucleosides.[3]
-
Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules like proteins with high affinity and specificity, similar to antibodies.
The chemical stability and precise control offered by the TBDMS protecting group are essential for synthesizing these complex therapeutic molecules with the high fidelity required for clinical applications.[3]
Signaling Pathway: Mechanism of Action for an Antisense Oligonucleotide
The diagram below illustrates the logical pathway by which an ASO, synthesized using building blocks like this compound, exerts its therapeutic effect.
References
- 1. 5'-O-TBDMS-2'-deoxyguanosine | 51549-33-8 [chemicalbook.com]
- 2. 5'-O-TBDMSoxy-2'-deoxyguanosine [chembk.com]
- 3. 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine [myskinrecipes.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. 5'-O-TBDMS-2'-deoxyguanosine CAS#: 51549-33-8 [m.chemicalbook.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of ribonucleic acid (RNA) is paramount. Central to this process is the strategic use of protecting groups to shield reactive functional groups and direct the formation of the desired phosphodiester linkages. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl group of ribonucleosides. This technical guide provides an in-depth exploration of the function of the TBDMS protecting group in DNA/RNA synthesis, detailing its application, the associated chemical protocols, and its advantages and limitations.
The Critical Role of the 2'-Hydroxyl Group and the TBDMS Shield
The presence of a hydroxyl group at the 2' position of the ribose sugar distinguishes RNA from DNA. While essential for the diverse functions of RNA, this reactive group poses a significant challenge during chemical synthesis. If left unprotected, the 2'-hydroxyl can interfere with the phosphoramidite coupling reaction, leading to branched oligonucleotides and other unwanted side products.
The TBDMS group serves as a temporary shield for this reactive 2'-hydroxyl. It is introduced onto the ribonucleoside monomers before their incorporation into the growing oligonucleotide chain. This protection strategy is a key element of the widely used β-cyanoethyl phosphoramidite chemistry for solid-phase RNA synthesis.[1][2][3] The steric bulk of the TBDMS group effectively prevents the 2'-hydroxyl from participating in unwanted side reactions during the synthesis cycle.[4]
The Synthesis Cycle: A Step-by-Step Overview
The solid-phase synthesis of RNA using TBDMS-protected phosphoramidites is a cyclical process performed on an automated synthesizer. Each cycle, which results in the addition of a single nucleotide to the growing chain, consists of four key steps:
-
Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The next TBDMS-protected phosphoramidite monomer is activated and coupled to the deprotected 5'-hydroxyl group. The choice of activator is crucial for achieving high coupling efficiencies, especially given the steric hindrance of the TBDMS group.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent them from participating in subsequent coupling steps, which would result in failure sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester.
This cycle is repeated until the desired RNA sequence is assembled.
Key Chemical Reactions and Workflows
To visually represent the core processes, the following diagrams illustrate the chemical transformations and the overall workflow of RNA synthesis using TBDMS protection.
Experimental Protocols
2'-O-TBDMS Protection of Ribonucleosides (General Procedure)
This protocol describes the general method for the silylation of the 2'-hydroxyl group of a ribonucleoside.
Materials:
-
Ribonucleoside (e.g., Uridine)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole or other suitable base
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ribonucleoside in anhydrous DMF.
-
Add imidazole and TBDMS-Cl to the solution. The molar equivalents will vary depending on the specific nucleoside and desired degree of silylation.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., methanol).
-
Remove the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography to isolate the desired 2'-O-TBDMS protected ribonucleoside.
Deprotection of TBDMS Group from Synthetic RNA
This protocol outlines the final deprotection step to remove the TBDMS groups from the synthesized oligonucleotide.
Materials:
-
Crude, support-cleaved, and base-deprotected oligonucleotide
-
Fluoride reagent:
-
1M Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
-
Quenching solution (e.g., buffer)
-
Desalting column or appropriate purification system
Procedure using TBAF:
-
Dissolve the dried crude oligonucleotide in 1M TBAF in THF.
-
Incubate the solution at room temperature for 12-24 hours.[5]
-
Quench the reaction by adding a suitable buffer.
-
Desalt the solution to remove TBAF and other small molecules.
-
Purify the deprotected RNA using a suitable method such as HPLC.
Procedure using TEA·3HF:
-
Dissolve the dried crude oligonucleotide in a solution of TEA·3HF, often in a co-solvent like N-methyl-2-pyrrolidone (NMP) and triethylamine (TEA).[5][6]
-
Heat the mixture at an elevated temperature (e.g., 65°C) for a shorter duration, typically 1-2.5 hours.[3][6]
-
Cool the reaction mixture.
-
Precipitate the deprotected RNA or proceed directly to purification.
Quantitative Data and Performance Comparison
The efficiency of RNA synthesis is influenced by several factors, including the choice of protecting groups, activators, and deprotection reagents. The following tables summarize key quantitative data.
Table 1: Comparison of 2'-Hydroxyl Protecting Groups
| Protecting Group | Average Coupling Efficiency | Key Advantages | Key Disadvantages |
| TBDMS | ~98-99% | Well-established chemistry, commercially available monomers. | Steric hindrance can slow coupling; potential for 2'-3' migration.[4][7] |
| TOM | >99% | Reduced steric hindrance leading to higher coupling efficiency and shorter coupling times; stable to 2'-3' migration.[8][9] | May be more expensive than TBDMS monomers. |
Data extrapolated from a study on 20mer oligonucleotides suggests a 100mer made with TOM would have a crude purity of 33%, while TBDMS would yield 27%.[10]
Table 2: Influence of Activators on Coupling Time with TBDMS-protected Monomers
| Activator | Relative Coupling Time | Comments |
| 1H-Tetrazole | Standard | Traditional activator, can be slow with sterically hindered monomers.[11] |
| 5-Ethylthio-1H-tetrazole (ETT) | Faster | More acidic than tetrazole, accelerates coupling.[11] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | Faster | Strongly preferred for activating sterically hindered 2'-O-TBDMS phosphoramidites, improving speed and efficiency.[2] |
| 4,5-Dicyanoimidazole (DCI) | ~2x faster than Tetrazole | Increases the rate of activation and coupling.[11] |
Table 3: Comparison of TBDMS Deprotection Reagents
| Reagent | Typical Reaction Time | Key Characteristics |
| TBAF | 12-24 hours | Standard reagent, but sensitive to moisture which can reduce its efficiency.[3][12] |
| TEA·3HF | 1-2.5 hours | More efficient and less sensitive to moisture than TBAF, leading to more reliable and faster deprotection.[3][12] |
| Ammonium Fluoride | Variable | A milder alternative, applicable for "RNA only" substrates.[1] |
Advantages and Disadvantages of the TBDMS Protecting Group
Advantages:
-
Robustness: The TBDMS group is stable under the conditions of the detritylation, coupling, and oxidation steps of the synthesis cycle.
-
Established Chemistry: The use of TBDMS in RNA synthesis is a well-established and widely understood methodology.
-
Commercial Availability: TBDMS-protected phosphoramidites are commercially available from numerous suppliers.[7]
Disadvantages:
-
Steric Hindrance: The bulkiness of the TBDMS group can slow down the coupling reaction, necessitating longer coupling times or the use of more potent activators compared to DNA synthesis.[4]
-
Deprotection Conditions: The use of fluoride for deprotection requires careful handling and can sometimes be incomplete, especially for longer RNA strands.
-
Potential for Migration: Under certain conditions, the TBDMS group can migrate between the 2' and 3' hydroxyl positions, leading to the formation of undesired 2'-5' phosphodiester linkages.[8]
-
Premature Deprotection: The TBDMS group can be partially lost during the basic conditions used for the deprotection of nucleobases, which can lead to chain cleavage.[2]
Conclusion
The tert-butyldimethylsilyl (TBDMS) protecting group has been instrumental in advancing the field of chemical RNA synthesis. Its ability to effectively shield the 2'-hydroxyl group has enabled the routine production of synthetic RNA for a wide range of research and therapeutic applications. While challenges such as steric hindrance and the need for specific deprotection conditions exist, a deep understanding of the underlying chemistry and the availability of optimized protocols and reagents have solidified its position as a workhorse in the field. As the demand for longer and more complex RNA molecules grows, the continued refinement of protection strategies, including the use of alternatives like the TOM group, will be crucial for pushing the boundaries of synthetic biology. This guide provides the foundational knowledge for researchers and developers to effectively utilize TBDMS protection in their RNA synthesis endeavors.
References
- 1. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Page loading... [guidechem.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
In-Depth Technical Guide: 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a key building block in the chemical synthesis of oligonucleotides. This document details its chemical identity, relevant quantitative data, and the experimental protocols for its synthesis and application, particularly in the context of therapeutic and research-grade nucleic acid development.
Chemical Identity and Properties
This compound is a modified nucleoside where the 5'-hydroxyl group of 2'-deoxyguanosine is protected by a tert-butyldimethylsilyl (TBDMS) ether group. This protection is crucial for directing the chemical reactions during the stepwise assembly of an oligonucleotide chain.
| Identifier | Value |
| IUPAC Name | 2-amino-9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-9H-purin-6-ol[1] |
| CAS Number | 51549-33-8 |
| Molecular Formula | C₁₆H₂₇N₅O₄Si |
| Molecular Weight | 381.51 g/mol |
| Purity | Typically >97% |
| Storage | 4°C, protect from light |
Role in Oligonucleotide Synthesis
The TBDMS group is a sterically bulky protecting group that selectively blocks the 5'-hydroxyl function of the deoxyguanosine nucleoside. This strategy is fundamental to the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. The protection of the 5' position ensures that the 3'-hydroxyl group is available for the phosphoramidite coupling reaction, allowing the oligonucleotide chain to be extended in the 3' to 5' direction.
Nucleoside analogues and their modified versions are pivotal in the development of antiviral and anti-tumor drugs. The structural modification of the nucleoside scaffold, including the introduction of protecting groups like TBDMS, is a key aspect of synthesizing these therapeutic molecules.
Experimental Protocols
Synthesis of 5'-O-TBDMS-2'-deoxyguanosine
This protocol describes a general method for the selective silylation of the 5'-hydroxyl group of 2'-deoxyguanosine.
Materials:
-
2'-deoxyguanosine
-
Anhydrous Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
-
Water
-
Hexanes
Procedure:
-
Dry the 2'-deoxyguanosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried 2'-deoxyguanosine in anhydrous DMF.
-
Add imidazole (approximately 6 equivalents) and TBDMS-Cl (approximately 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Precipitate the silylated product by adding water to the reaction mixture and stirring for 10 minutes.
-
Filter the resulting white precipitate using a Büchner funnel and wash sequentially with water and hexanes.
-
Redissolve the solid in dichloromethane, dry the organic phase, and evaporate the solvent to yield 3',5'-di-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine.
-
Selective removal of the 3'-TBDMS group can be achieved using carefully controlled acidic conditions, such as in situ generation of HCl from acetyl chloride in methanol at low temperatures, to yield the desired 5'-O-TBDMS-2'-deoxyguanosine.
Use in Solid-Phase Oligonucleotide Synthesis
This compound, after conversion to its 3'-phosphoramidite derivative, is used in automated solid-phase oligonucleotide synthesis. The following is a summary of one cycle of nucleotide addition.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached
-
This compound-3'-phosphoramidite
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/pyridine/water)
-
Deblocking solution (e.g., dichloroacetic acid in an organic solvent)
-
Anhydrous acetonitrile
Procedure (One Synthesis Cycle):
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the coupling reaction.
-
Coupling: The this compound-3'-phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Visualization of Synthesis Workflow
The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis using a phosphoramidite building block like this compound-3'-phosphoramidite.
Caption: Workflow of a single nucleotide addition in solid-phase oligonucleotide synthesis.
This guide provides foundational knowledge for the application of this compound in the synthesis of oligonucleotides for research and therapeutic development. The strategic use of such protected nucleosides is a cornerstone of modern nucleic acid chemistry.
References
Stability and Storage of 5'-O-TBDMS-dG: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5'-O-(tert-butyldimethylsilyl)-2'-deoxyguanosine (5'-O-TBDMS-dG), a crucial building block in oligonucleotide synthesis. Understanding the chemical stability of this modified nucleoside is paramount for ensuring the integrity and success of synthetic processes and for the long-term storage of this valuable reagent. This document outlines the factors influencing its stability, provides recommended storage protocols, and details the conditions under which the protective TBDMS group is labile.
Core Concepts of this compound Stability
The stability of this compound is intrinsically linked to the robustness of the tert-butyldimethylsilyl (TBDMS) ether linkage at the 5'-hydroxyl position of the deoxyribose sugar. The TBDMS group is a widely used protecting group in organic synthesis due to its substantial steric bulk, which provides good stability under many reaction conditions, particularly resistance to basic environments.[1][2] However, it is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[1][3]
The primary degradation pathway for this compound involves the cleavage of the silicon-oxygen bond, leading to the formation of 2'-deoxyguanosine and a silyl byproduct. This deprotection can be intentional, as a key step in oligonucleotide synthesis, or unintentional due to improper storage or handling, leading to reagent degradation and compromised synthetic yields.
Recommended Storage Conditions
Proper storage is critical to maintain the quality and extend the shelf life of this compound. The following conditions are recommended based on available supplier data and the general principles of handling silyl ethers.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | Ambient | Short-term | Suitable for shipping in continental US.[4][5] |
| -20°C | 1 month | Protect from light.[4] | |
| -80°C | 6 months | Protect from light for long-term storage.[4] | |
| In Solution | -20°C | 1 month | In an appropriate solvent (e.g., DMSO).[4] |
| (Stock) | -80°C | 6 months | In an appropriate solvent (e.g., DMSO).[4] |
General Storage Guidelines:
-
Moisture: Keep containers tightly closed to prevent moisture ingress, which can facilitate hydrolysis, especially under slightly acidic conditions.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
-
Solvent Choice: If storing in solution, use anhydrous solvents. DMSO is a common choice for creating stock solutions.[4] For in vivo experimental working solutions, it is recommended to prepare them freshly on the day of use.[4]
Chemical Stability and Degradation Pathways
The TBDMS group is known for its differential stability, being robust to bases but labile to acids and fluoride sources.[6] This section summarizes the conditions that lead to the deprotection (degradation) of the 5'-O-TBDMS group.
Table 2: Chemical Compatibility and Instability of the TBDMS Group
| Condition | Reagents | Stability of TBDMS Ether |
| Acidic Conditions | Acetic acid/water, trifluoroacetic acid (TFA), HCl, formic acid | Unstable . Cleavage occurs readily. The half-life in 1% HCl in THF can be less than a minute for a primary alcohol.[3][6] TBDMS is more acid-labile than TBDPS.[7] |
| Basic Conditions | Aqueous base (e.g., ammonium hydroxide) | Generally Stable . The TBDMS group is designed to be stable to basic conditions used for the deprotection of other protecting groups.[3][8] |
| Fluoride Ions | Tetrabutylammonium fluoride (TBAF), HF-pyridine, KHF₂, CsF | Highly Unstable . This is the most common method for TBDMS deprotection due to the formation of a very strong Si-F bond.[9][10] |
| Oxidizing Agents | Oxone in aqueous methanol | Can be Unstable . Selective cleavage of primary TBDMS ethers is possible.[3] |
| Reducing Agents | Diisobutylaluminium hydride (DIBAL-H) | Generally Stable .[11] |
| Phosphorylation | Conditions for phosphorylation | Stable . The TBDMS group is stable under typical phosphorylation conditions used in nucleotide synthesis.[8] |
| Catalytic Systems | Acetyl chloride in methanol, CuCl₂·2H₂O, SnCl₂, Fe(OTs)₃, ZrCl₄ | Unstable . Various metal catalysts can promote cleavage under mild conditions.[3][9][11][12] |
Experimental Protocols for Deprotection (Instability Testing)
The following protocols are standard methods for the cleavage of the TBDMS group. They can be adapted to serve as assays for testing the stability of this compound under specific conditions by modifying reagent concentrations, temperature, and time, followed by analysis using techniques like HPLC or TLC.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is the most common and efficient method for TBDMS removal.
-
Dissolution: Dissolve the this compound substrate in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (typically 1.1 to 1.5 equivalents) to the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.
-
Workup: Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Note: The presence of water in the TBAF reagent can significantly slow down the desilylation of protected pyrimidines, while purines are less affected.[13]
Protocol 2: Deprotection under Acidic Conditions
This method utilizes acid to hydrolyze the silyl ether.
-
Dissolution: Dissolve the this compound in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).[12]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the substrate and exact conditions.
-
Workup: Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Follow steps 5 and 6 as described in Protocol 1.
Visualizing Stability and Degradation Pathways
The following diagrams illustrate the key chemical structures and logical workflows related to the stability and handling of this compound.
Caption: Chemical structure of this compound.
Caption: Degradation pathway of this compound.
Caption: Recommended handling and storage workflow.
Conclusion
The stability of this compound is robust under basic and standard handling conditions, making it an excellent choice for the 5'-hydroxyl protection of deoxynucleosides in oligonucleotide synthesis. However, its lability to acidic conditions and, most notably, to fluoride ions necessitates careful control of the chemical environment during synthesis and stringent adherence to recommended storage protocols. By understanding these stability parameters and implementing the handling procedures outlined in this guide, researchers can ensure the integrity of this critical reagent, leading to more reliable and successful synthetic outcomes.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. scribd.com [scribd.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
A Technical Guide to the Synthesis and Characterization of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG)
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG), a critical intermediate in the synthesis of modified oligonucleotides. This guide details a robust experimental protocol for the selective silylation of the 5'-hydroxyl group of 2'-deoxyguanosine. It includes methods for purification and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). All quantitative data is presented in structured tables for clarity and comparative analysis. Visual workflows and reaction pathways are provided to further elucidate the experimental processes.
Introduction
2'-Deoxyguanosine (dG) is one of the four fundamental nucleosides that constitute deoxyribonucleic acid (DNA). Chemical modification of nucleosides is a cornerstone of therapeutic oligonucleotide development and molecular biology research. To facilitate the synthesis of modified DNA strands, specific protecting groups are employed to mask reactive sites and direct chemical reactions to the desired position.
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely used protecting group for hydroxyl functions, particularly in nucleoside chemistry. Its steric bulk allows for the preferential protection of the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group in deoxynucleosides.[1][2] The resulting this compound is a key building block for subsequent phosphitylation at the 3'-position, enabling its incorporation into synthetic oligonucleotides via phosphoramidite chemistry. The TBDMS group is known for its stability under various reaction conditions, yet it can be removed under specific, mild conditions (e.g., using fluoride ions), which preserves the integrity of the final oligonucleotide product.[1][3] This guide outlines the synthesis, purification, and detailed characterization of this important derivative.
Synthesis of this compound
The synthesis of this compound is achieved through the selective silylation of the primary 5'-hydroxyl group of 2'-deoxyguanosine. The protocol described below is based on established methodologies for nucleoside protection.[1][4] The reaction utilizes tert-butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent and imidazole as a catalyst in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
Synthesis Pathway
References
An In-depth Technical Guide to the Physical Properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine (5'-O-TBDMS-dG), a key intermediate in the chemical synthesis of oligonucleotides. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and analysis, and illustrates its role in synthetic workflows.
Core Physical and Chemical Properties
This compound is a modified nucleoside where the primary 5'-hydroxyl group of deoxyguanosine is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection strategy is fundamental in nucleic acid chemistry, enabling regioselective reactions at other positions of the nucleoside during the stepwise construction of DNA sequences.[1]
Table 1: Physicochemical Properties of 5'-O-tert-butyldimethylsilyl-deoxyguanosine
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₇N₅O₄Si | [1] |
| Molecular Weight | 381.5 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not available | |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and ethyl acetate.[2] | General knowledge based on similar compounds |
| Storage Conditions | 2-8°C, protected from moisture | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.
Table 2: NMR Spectral Data (Predicted)
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) |
| Purine H-8 | ~7.8 |
| Deoxyribose H-1' | ~6.2 |
| Deoxyribose H-3' | ~4.5 |
| Deoxyribose H-4' | ~4.0 |
| Deoxyribose H-5', 5'' | ~3.8 |
| Deoxyribose H-2', 2'' | ~2.5 |
| Si-C(CH₃)₃ | ~0.9 |
| Si-(CH₃)₂ | ~0.1 |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) |
| Guanine C-6 | ~158 |
| Guanine C-2 | ~154 |
| Guanine C-4 | ~151 |
| Guanine C-8 | ~135 |
| Guanine C-5 | ~116 |
| Deoxyribose C-1' | ~84 |
| Deoxyribose C-4' | ~87 |
| Deoxyribose C-3' | ~71 |
| Deoxyribose C-5' | ~63 |
| Deoxyribose C-2' | ~39 |
| Si-C (CH₃)₃ | ~26 |
| Si-C(CH₃ )₃ | ~18 |
| Si-(CH₃ )₂ | ~-5 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z |
| [M+H]⁺ | 382.1961 |
| [M+Na]⁺ | 404.1781 |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of 5'-O-tert-butyldimethylsilyl-deoxyguanosine
This protocol is based on the selective silylation of the 5'-hydroxyl group of deoxyguanosine.
Materials:
-
2'-Deoxyguanosine
-
Anhydrous Pyridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
2'-Deoxyguanosine is dried by co-evaporation with anhydrous pyridine.
-
The dried deoxyguanosine is dissolved in anhydrous DMF.
-
Imidazole (e.g., 2 equivalents) is added to the solution, followed by the dropwise addition of a solution of TBDMS-Cl (e.g., 1.1 equivalents) in anhydrous DMF at 0°C under an inert atmosphere (e.g., argon or nitrogen).[3]
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.[3]
NMR Spectroscopic Analysis
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]
-
The solution is transferred to a 5 mm NMR tube.[4][5][6][7][8]
-
If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[8]
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometric Analysis
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent for mass spectrometry, such as acetonitrile or methanol.
Data Acquisition:
-
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[9]
-
The analysis is performed in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
Role in Oligonucleotide Synthesis
This compound is a crucial building block in the phosphoramidite method of solid-phase oligonucleotide synthesis. The TBDMS group at the 5'-position prevents this hydroxyl from participating in the coupling reaction, directing the phosphoramidite coupling to the 3'-hydroxyl of the growing oligonucleotide chain.
This workflow illustrates the initial protection of deoxyguanosine to form this compound, its subsequent conversion to a phosphoramidite monomer, and its incorporation into an oligonucleotide chain via solid-phase synthesis, followed by the final deprotection to yield the desired DNA sequence.
References
- 1. 5'-tert-Butyldimethylsilyloxy-2'-deoxyguanosine [myskinrecipes.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. researchgate.net [researchgate.net]
The Indispensable Role of Silyl Protecting Groups in Nucleoside Chemistry: A Technical Guide
For researchers, scientists, and drug development professionals navigating the complexities of nucleoside chemistry, the strategic use of protecting groups is paramount. Among these, silyl ethers have emerged as a cornerstone for the temporary masking of hydroxyl functionalities, enabling precise chemical manipulations essential for the synthesis of oligonucleotides and novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and comparative data for the most common silyl protecting groups in this field.
Silyl protecting groups offer a versatile toolkit for chemists, characterized by their ease of introduction, tunable stability, and mild removal conditions. Their application is particularly critical in RNA synthesis, where the presence of the 2'-hydroxyl group necessitates a robust protection strategy to prevent undesired side reactions and ensure the fidelity of the synthesized oligonucleotide chain. The choice of the appropriate silyl group is dictated by the specific synthetic route, including the required stability towards various reagents and the need for selective deprotection in the presence of other protecting groups.
Core Concepts: Stability and Selectivity
The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon-oxygen bond from nucleophilic or acidic attack. The general order of stability for commonly used silyl ethers in nucleoside chemistry is:
tert-Butyldimethylsilyl (TBDMS or TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)
This differential stability allows for the selective removal of one silyl group in the presence of another, a crucial feature in multi-step syntheses. For instance, the less hindered TBDMS group can be cleaved under conditions that leave the bulkier TIPS or TBDPS groups intact.
Commonly Used Silyl Protecting Groups: A Comparative Overview
The selection of a silyl protecting group is a critical decision in synthetic planning. The following table summarizes the properties and common applications of the most prevalent silyl ethers in nucleoside chemistry.
| Protecting Group | Abbreviation | Key Features & Applications |
| tert-Butyldimethylsilyl | TBDMS, TBS | Widely used for 2'-hydroxyl protection in RNA synthesis. Offers a good balance of stability and ease of cleavage.[1][2][3][4][5][6] |
| Triisopropylsilyl | TIPS | More sterically hindered and thus more stable than TBDMS. Used when greater stability is required. |
| [(Triisopropylsilyl)oxy]methyl | TOM | Offers high coupling yields in oligonucleotide synthesis and is stable to basic and weakly acidic conditions, preventing 2'- to 3'-silyl migration.[7][8][9][10][11] |
| Triethylsilyl | TES | Less stable than TBDMS, allowing for very mild deprotection conditions.[12] |
Quantitative Data on Silyl Ether Cleavage
The choice of deprotection conditions is as critical as the choice of the protecting group itself. The following tables provide a summary of common deprotection reagents and their typical reaction conditions for various silyl ethers.
Table 1: Fluoride-Mediated Deprotection of Silyl Ethers on Nucleosides
| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBDMS | Tetrabutylammonium fluoride (TBAF) (1M) | THF | Room Temp | 18 h | - | [13] |
| TBDMS | Triethylamine trihydrofluoride (TEA·3HF) | DMSO/TEA | 65 | 2.5 h | - | [14] |
| TBDMS | Ammonium Fluoride | - | - | - | - | [15] |
| TOM | Tetrabutylammonium fluoride (TBAF) | THF | - | - | - | [8] |
Table 2: Acid-Mediated Deprotection of Silyl Ethers on Nucleosides
| Silyl Group | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 5'-TBDMS | Acetic Acid (80%) | Water | Steam Bath | 15 min | 98 | [5] |
| TES | Formic Acid (5-10%) | Methanol | Room Temp | 1-2 h | 72-76 | [12] |
| 5'-TBDMS | Trifluoroacetic acid (TFA) | THF/Water | 0 | - | High | [16] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis. The following are representative protocols for the protection and deprotection of nucleosides with commonly used silyl groups.
Protocol 1: 5'-O-TBDMS Protection of a Deoxynucleoside
This protocol describes the preferential silylation of the 5'-hydroxyl group of a deoxynucleoside using tert-butyldimethylsilyl chloride.
Materials:
-
Deoxynucleoside
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the deoxynucleoside in anhydrous DMF.
-
Add imidazole (2.2 equivalents) and TBDMSCl (1.1 equivalents) to the solution.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 24 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup and the product is purified by silica gel chromatography.
Protocol 2: Introduction of the 2'-O-TOM Group on a Ribonucleoside
This protocol details the introduction of the [(triisopropylsilyl)oxy]methyl (TOM) group, a key protecting group for RNA synthesis.
Materials:
-
5'-O-Dimethoxytrityl-N-acetylated ribonucleoside
-
Dibutyltin dichloride
-
[(Triisopropylsilyl)oxy]methyl chloride (TOM-Cl)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
The TOM group is introduced via a dibutyltin dichloride-mediated reaction into the N-acetylated, 5'-O-dimethoxytritylated ribonucleoside.[7]
-
The specific conditions for this reaction, including stoichiometry and reaction time, are critical for achieving high yields and should be followed as per detailed literature procedures.[7]
Protocol 3: Fluoride-Mediated Deprotection of 2'-O-TBDMS Groups in RNA
This protocol outlines the removal of the TBDMS protecting groups from a synthesized RNA oligonucleotide.
Materials:
-
TBDMS-protected RNA oligonucleotide
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Dissolve the dried, TBDMS-protected RNA oligonucleotide in anhydrous DMSO. Heating at 65°C for a few minutes may be necessary to achieve complete dissolution.[14]
-
Add TEA to the solution and mix gently.[14]
-
Add TEA·3HF and heat the mixture at 65°C for 2.5 hours.[14]
-
After cooling, the fully deprotected RNA can be precipitated and further purified.
Visualizing Workflows and Decision-Making in Nucleoside Chemistry
To further aid in the understanding and application of silyl protecting groups, the following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows.
Caption: Decision flowchart for selecting a silyl protecting group.
Caption: General reaction scheme for silylation and desilylation.
Caption: Workflow for solid-phase RNA synthesis.
Conclusion
Silyl protecting groups are indispensable tools in modern nucleoside chemistry, enabling the synthesis of complex and biologically important molecules. A thorough understanding of their relative stabilities, coupled with optimized protocols for their introduction and removal, is essential for any researcher in this field. This guide provides a foundational understanding and practical starting point for the effective utilization of silyl ethers in the design and execution of synthetic strategies for nucleosides and oligonucleotides. The careful selection and application of these protecting groups will continue to be a key factor in advancing drug discovery and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5'-O-TBDMS-dG into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a cornerstone of modern nucleic acid chemistry, enabling the development of therapeutic agents, advanced diagnostic probes, and novel biomaterials. The introduction of modifications at the 5'-terminus of an oligonucleotide can be particularly useful for subsequent conjugation of labels, ligands, or other functional moieties. The tert-butyldimethylsilyl (TBDMS) group is a robust and versatile protecting group for hydroxyl functions, offering stability during oligonucleotide synthesis and susceptibility to selective removal under specific conditions.
These application notes provide a detailed protocol for the incorporation of 5'-O-TBDMS-deoxyguanosine (5'-O-TBDMS-dG) into synthetic oligonucleotides using standard phosphoramidite chemistry. This method allows for the synthesis of oligonucleotides with a protected 5'-hydroxyl group, which can be deprotected post-synthesis to yield a free hydroxyl for further chemical transformations.
Data Presentation
The coupling efficiency of phosphoramidites is a critical parameter in oligonucleotide synthesis, directly impacting the yield of the full-length product. For sterically hindered phosphoramidites, such as those with a bulky 5'-protecting group like TBDMS, the choice of activator and the coupling time are crucial for achieving high efficiency. While specific experimental data for this compound is not widely published, the following table summarizes the expected coupling efficiencies based on data from analogous sterically hindered phosphoramidites and the known reactivity of various activators.
Table 1: Expected Coupling Efficiencies of this compound Phosphoramidite with Various Activators and Coupling Times.
| Activator | Concentration (M) | Coupling Time (s) | Expected Coupling Efficiency (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 120 | > 98% |
| 180 | > 99% | ||
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 | 120 | > 98% |
| 180 | > 99% | ||
| 4,5-Dicyanoimidazole (DCI) | 0.25 | 90 | > 98% |
| 120 | > 99% | ||
| 1H-Tetrazole | 0.45 | 300 | 95 - 97% |
Note: These are estimated values. Actual coupling efficiencies should be determined empirically for each specific synthesis setup and sequence.
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into an oligonucleotide sequence, followed by the deprotection of the oligonucleotide.
Protocol 1: Automated Oligonucleotide Synthesis with this compound Phosphoramidite
This protocol outlines the steps for incorporating the this compound phosphoramidite at the 5'-terminus of a growing oligonucleotide chain on a standard automated DNA synthesizer.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, dT)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Capping Reagent A (e.g., acetic anhydride/lutidine/THF)
-
Capping Reagent B (e.g., N-methylimidazole/THF)
-
Oxidizing Reagent (e.g., 0.02 M iodine in THF/water/pyridine)
-
Deblocking Reagent (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. The this compound phosphoramidite should be placed on a designated port for modified monomers.
-
Standard Synthesis Cycles: The synthesis of the oligonucleotide sequence up to the point of incorporation of the this compound is performed using standard, unmodified deoxynucleoside phosphoramidites and a standard synthesis cycle.
-
Incorporation of this compound: For the final coupling step, the synthesizer will deliver the this compound phosphoramidite and the activator solution to the synthesis column.
-
Recommended Coupling Time: A longer coupling time (e.g., 120-180 seconds with ETT or BTT, 90-120 seconds with DCI) is recommended to ensure high coupling efficiency due to the steric bulk of the TBDMS group.
-
-
Capping: After the coupling step, any unreacted 5'-hydroxyl groups are capped using the capping reagents.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing reagent.
-
Final Deblocking: The final DMT group (if present on the previously coupled standard nucleoside) is removed by the deblocking reagent. The 5'-TBDMS group remains intact under these acidic conditions.
-
Post-Synthesis: Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide with the 5'-TBDMS group is expelled from the column.
Protocol 2: Two-Step Deprotection of the Oligonucleotide
This two-step protocol is recommended for the complete deprotection of the oligonucleotide, including the selective removal of the 5'-TBDMS group. This approach is particularly useful when the oligonucleotide contains other base-labile modifications that might be sensitive to prolonged standard deprotection conditions.
Step 1: Cleavage from Solid Support and Deprotection of Base and Phosphate Protecting Groups
Materials:
-
Ammonium hydroxide/Methylamine mixture (AMA) (1:1, v/v)
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
Add 1 mL of AMA solution to the tube.
-
Seal the tube tightly and incubate at 65°C for 10-15 minutes.
-
Cool the tube to room temperature and carefully open it.
-
Transfer the supernatant containing the oligonucleotide to a new sterile tube.
-
Wash the CPG with 2 x 0.5 mL of sterile, RNase-free water and combine the washes with the supernatant.
-
Evaporate the combined solution to dryness in a vacuum concentrator.
Step 2: Removal of the 5'-O-TBDMS Protecting Group
Materials:
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Quenching buffer (e.g., 2 M triethylammonium bicarbonate, TEAB)
Procedure:
-
To the dried oligonucleotide pellet, add 115 µL of anhydrous DMSO. If necessary, gently heat at 65°C for a few minutes to fully dissolve the oligonucleotide.
-
Add 60 µL of TEA to the solution and mix gently.
-
Add 75 µL of TEA·3HF and mix well.
-
Incubate the reaction mixture at 65°C for 2.5 hours.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer (e.g., 2M TEAB).
-
The deprotected oligonucleotide is now ready for purification by methods such as desalting, HPLC, or cartridge purification.
Visualizations
Oligonucleotide Synthesis Cycle Workflow
The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide, including the incorporation of a modified phosphoramidite like this compound.
Caption: Workflow of the automated phosphoramidite synthesis cycle for oligonucleotide generation.
Two-Step Oligonucleotide Deprotection Workflow
This diagram outlines the logical flow for the complete deprotection of an oligonucleotide synthesized with a 5'-O-TBDMS group.
Caption: Logical workflow for the two-step deprotection of a 5'-O-TBDMS modified oligonucleotide.
Application Notes and Protocols for 5'-O-TBDMS-dG Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5'-O-tert-butyldimethylsilyl (TBDMS) protected guanosine phosphoramidites in solid-phase oligonucleotide synthesis. While the 5'-O-TBDMS protection is less conventional for standard DNA synthesis, which typically employs a 5'-O-DMT group, the principles of phosphoramidite chemistry and the factors influencing coupling efficiency are broadly applicable. The TBDMS group is most commonly used for the protection of the 2'-hydroxyl group in RNA synthesis, and insights from this application are highly relevant.
Factors Influencing Coupling Efficiency
The success of oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. For sterically hindered phosphoramidites, such as those with a bulky TBDMS protecting group, optimizing the reaction conditions is paramount. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield of the full-length oligonucleotide[1][2].
Several key factors influence the coupling efficiency:
-
Purity of Phosphoramidites and Reagents: The presence of impurities, moisture, or oxidized phosphoramidites can significantly decrease coupling efficiency[1]. It is crucial to use high-quality reagents and anhydrous solvents, particularly acetonitrile[1].
-
Activator Choice and Concentration: The activator plays a critical role in the coupling reaction. For sterically hindered phosphoramidites, more potent activators than the standard 1H-Tetrazole are often required to achieve high coupling efficiencies in reasonable reaction times[3]. Commonly used activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI)[4]. The choice and concentration of the activator must be carefully optimized[1].
-
Coupling Time: The reaction time for the coupling step needs to be sufficient to allow for complete reaction. Insufficient coupling time will lead to incomplete coupling, while excessively long times can lead to side reactions[1]. For TBDMS-protected RNA monomers, coupling times are typically longer than for standard DNA phosphoramidites, often in the range of 3 to 15 minutes depending on the activator used[4].
-
Synthesis Scale and Conditions: The type of solid support, the settings of the automated synthesizer, and the ambient humidity can all impact the outcome of the synthesis[1].
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of TBDMS-protected phosphoramidites in oligonucleotide synthesis.
Table 1: Activator Properties and Impact on Coupling
| Activator | pKa | Solubility in Acetonitrile | Key Characteristics |
| 1H-Tetrazole | 4.8 | ~0.5M | Standard activator for DNA synthesis, less effective for sterically hindered phosphoramidites[3][4]. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75M | More acidic and soluble than 1H-Tetrazole, commonly used for RNA synthesis[4]. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44M | More acidic than ETT, considered an ideal activator for TBDMS-protected RNA monomers, allowing for shorter coupling times[4]. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2M | Less acidic but more nucleophilic than tetrazole-based activators, highly soluble in acetonitrile[4]. |
Table 2: Typical Coupling Efficiencies and Times
| Phosphoramidite Type | Activator | Typical Coupling Time | Reported Coupling Efficiency |
| Standard DNA | 1H-Tetrazole | ~30 seconds | >99%[1][5] |
| 2'-O-TBDMS RNA | ETT | 10-15 minutes | >98%[4][6] |
| 2'-O-TBDMS RNA | BTT | ~3 minutes | >98%[4] |
| Modified Phosphoramidites | Various | 5-15 minutes | >95%[7] |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase oligonucleotide synthesis using a TBDMS-protected guanosine phosphoramidite. These protocols are based on standard phosphoramidite chemistry and can be adapted for use on most automated DNA/RNA synthesizers.
Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of the synthesis cycle: deblocking, coupling, capping, and oxidation.
Materials:
-
5'-O-TBDMS-dG phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Solid support with the initial nucleoside attached
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)[5]
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile)[5]
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking (Detritylation):
-
If starting a new synthesis, the 5'-DMT group of the nucleoside attached to the solid support is removed by treating with the deblocking solution.
-
This step exposes the 5'-hydroxyl group for the subsequent coupling reaction[2].
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved trityl cation.
-
-
Coupling:
-
The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage[5].
-
Allow the reaction to proceed for the optimized coupling time (e.g., 5-15 minutes).
-
-
Capping:
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed.
-
A mixture of Capping A and Capping B solutions is introduced to acetylate any unreacted 5'-hydroxyls, rendering them inert[2].
-
The column is then washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is unstable and is oxidized to the more stable phosphate triester.
-
The oxidizing solution is delivered to the column to carry out this conversion[5].
-
The column is then washed with anhydrous acetonitrile.
-
-
Repeat:
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is synthesized.
-
Protocol 2: Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Materials:
-
Concentrated ammonium hydroxide/ethanol mixture (3:1, v/v)[8] or aqueous methylamine (AMA)[9]
-
Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or DMSO[9]
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)[9]
Procedure:
-
Cleavage and Base Deprotection:
-
The solid support is transferred from the synthesis column to a sealed vial.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide/ethanol or AMA).
-
Incubate at the recommended temperature and duration (e.g., 55°C for 1-4 hours for ammonium hydroxide/ethanol, or 65°C for 10 minutes for AMA) to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups[9][10].
-
After incubation, cool the vial and transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness.
-
-
TBDMS Group Removal:
-
Dissolve the dried oligonucleotide in the TEA·3HF solution.
-
Incubate at 65°C for approximately 2.5 hours to effect the cleavage of the TBDMS groups[9].
-
Caution: Fluoride reagents are corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.
-
-
Quenching and Purification:
-
After desilylation, the reaction is quenched by adding a quenching buffer[9].
-
The crude deprotected oligonucleotide can then be purified using methods such as HPLC or gel electrophoresis.
-
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis and deprotection of oligonucleotides using TBDMS-protected phosphoramidites.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Caption: Post-Synthesis Cleavage and Deprotection Workflow.
Caption: Logical Flow of the Phosphoramidite Coupling Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: Deprotection of the TBDMS Group in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in ribonucleoside phosphoramidites during solid-phase oligonucleotide synthesis. Its stability under the conditions of oligonucleotide chain assembly and its selective removal post-synthesis are critical for the successful preparation of high-quality RNA molecules. This document provides a detailed overview of the common deprotection methods for the TBDMS group, including comparative data and step-by-step experimental protocols.
TBDMS Deprotection Strategies
The removal of the TBDMS group is typically achieved under fluoride-mediated or acidic conditions. The choice of deprotection reagent and conditions depends on several factors, including the length of the oligonucleotide, the presence of other sensitive protecting groups, and the desired purity of the final product.
Fluoride-Mediated Deprotection
Fluoride ions are the most common reagents for TBDMS cleavage due to the high strength of the silicon-fluorine bond, which provides a strong thermodynamic driving force for the reaction.
-
Tetrabutylammonium Fluoride (TBAF): TBAF is a widely used reagent for TBDMS deprotection.[1][2] It is typically used as a 1 M solution in tetrahydrofuran (THF). However, the efficiency of TBAF can be highly sensitive to its water content, with excess moisture leading to incomplete deprotection.[1] Consistent results can be achieved by carefully controlling the water content, for instance, by lyophilizing the TBAF from dioxane before preparing the reagent solution.[1]
-
Triethylamine Trihydrofluoride (TEA·3HF): TEA·3HF has emerged as a more reliable and efficient alternative to TBAF.[1][3] It is less sensitive to moisture and often results in faster and more complete deprotection, especially for longer RNA strands.[1][3] TEA·3HF can be used neat or in a solvent mixture, such as N-methylpyrrolidinone (NMP) and triethylamine (TEA).[2][4]
-
Potassium Fluoride (KF): In the presence of a co-solvent like dimethyl sulfoxide (DMSO), potassium fluoride can also be employed for TBDMS removal.[5]
Acidic Deprotection
While less common for routine oligonucleotide synthesis due to the potential for depurination, acidic conditions can also be used to remove TBDMS groups.[2] Careful selection of the acid and reaction conditions is crucial to avoid degradation of the oligonucleotide.
Comparison of TBDMS Deprotection Methods
The following table summarizes the key quantitative parameters for the most common TBDMS deprotection methods, allowing for easy comparison.
| Reagent/Method | Concentration/Solvent | Temperature (°C) | Time | Typical Yield/Efficiency | Notes |
| Tetrabutylammonium Fluoride (TBAF) | 1 M in THF | Room Temperature | 12 - 24 hours | Good to High | Highly sensitive to water content.[1][2] Incomplete deprotection can occur with longer RNA sequences.[1] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in DMSO/TEA | 65 | 1 - 4 hours | High to Excellent | Less sensitive to moisture than TBAF, leading to more reproducible results.[1][3] Faster deprotection times.[3] |
| Aqueous Methylamine and TEA·3HF | 40% aq. Methylamine followed by TEA·3HF/NMP/TEA solution | 65 | 10 min (Methylamine), 90 min (TEA·3HF) | High | A two-step, one-pot method that also removes base and phosphate protecting groups.[2] |
| Potassium Fluoride (KF) | In DMSO | 55 | 5 - 240 minutes | Good | An alternative fluoride source.[5] |
| Acidic Conditions (e.g., HCl) | 1% HCl in 95% EtOH | Not specified | ~4.5 hours (half-life for p-cresol TBDMS ether) | Variable | Risk of depurination, especially for purine-rich sequences.[6] Generally not preferred for oligonucleotides. |
Experimental Protocols
Protocol 1: TBDMS Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the deprotection of a crude, support-cleaved, and base-deprotected oligonucleotide.
Materials:
-
Dried, crude oligonucleotide with 2'-O-TBDMS groups
-
1.0 M Tetrabutylammonium fluoride (TBAF) in THF
-
50 mM Triethylammonium bicarbonate (TEAB)
-
Nuclease-free water and tubes
Procedure:
-
Dissolve the dried crude oligonucleotide in 1 mL of 1.0 M TBAF in THF.
-
Incubate the reaction at room temperature for 24 hours.[2]
-
Quench the reaction by adding 9 mL of 50 mM TEAB.[2]
-
The deprotected oligonucleotide is now ready for desalting and purification (e.g., via anion-exchange chromatography).
Protocol 2: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol offers a faster and more robust method for TBDMS removal.
Materials:
-
Dried, crude oligonucleotide with 2'-O-TBDMS groups
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer (or equivalent)
-
Nuclease-free water and tubes
Procedure (for DMT-on purification):
-
Dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to ensure complete dissolution.[7]
-
Add 60 µL of TEA to the DMSO/oligo solution and mix gently.[7]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[7]
-
Cool the solution and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer. Mix well.[7]
-
The quenched solution is now ready for immediate purification using a Glen-Pak™ RNA cartridge or a similar purification system.
Visualizing the Deprotection Process
The following diagrams illustrate the general workflow of oligonucleotide deprotection and the chemical mechanism of TBDMS removal by fluoride ions.
Caption: General workflow for oligonucleotide deprotection.
Caption: Mechanism of fluoride-mediated TBDMS deprotection.
Conclusion
The efficient and complete removal of the TBDMS protecting group is a critical step in the synthesis of high-quality RNA oligonucleotides. While TBAF has been a standard reagent, TEA·3HF offers significant advantages in terms of reliability and reaction time. The choice of the deprotection method should be carefully considered based on the specific requirements of the synthesis. The protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals in the field of oligonucleotide synthesis and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 6. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
Application Notes and Protocols for TBDMS Deprotection with Tetrabutylammonium Fluoride (TBAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Its popularity stems from the ease of installation, stability across a range of reaction conditions, and facile cleavage. Tetrabutylammonium fluoride (TBAF) is a common and highly effective reagent for the removal of TBDMS ethers, regenerating the parent alcohol. The solubility of TBAF in organic solvents like tetrahydrofuran (THF) makes it a versatile choice for a diverse array of substrates.
The deprotection mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. The strong affinity of silicon for fluoride drives the formation of a transient pentacoordinate silicon intermediate. This intermediate subsequently fragments, releasing the alkoxide and forming a stable tert-butyldimethylsilyl fluoride byproduct. An aqueous or non-aqueous work-up followed by purification yields the desired alcohol.[1][2]
Materials and Reagents
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Acetic acid (for buffered conditions)
-
DOWEX 50WX8-400 resin (for non-aqueous work-up)
-
Calcium carbonate (CaCO₃) (for non-aqueous work-up)
-
Methanol (for non-aqueous work-up)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Protocols
General Protocol for TBDMS Deprotection
This protocol serves as a starting point for the deprotection of TBDMS ethers.[3]
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[4]
-
Proceed to one of the work-up procedures described below.
Protocol for Base-Sensitive Substrates
The basic nature of TBAF can sometimes lead to side reactions or degradation of sensitive substrates.[2] In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.
-
Prepare a buffered TBAF solution by adding acetic acid to the 1.0 M TBAF solution in THF.
-
Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (0.1 M).
-
Add the buffered TBAF solution (1.1–1.5 equiv.) to the substrate solution at room temperature.
-
Monitor the reaction by TLC.
-
Proceed to the appropriate work-up procedure.
Work-up Procedure A: Standard Aqueous Work-up
-
Upon reaction completion, quench the reaction by adding deionized water.
-
Dilute the mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Work-up Procedure B: Non-Aqueous Work-up
This procedure is particularly useful for water-soluble products where aqueous extraction is challenging.
-
After the deprotection is complete, add calcium carbonate (CaCO₃) and DOWEX 50WX8-400 resin to the reaction mixture, followed by methanol.
-
Stir the suspension at room temperature for approximately 1 hour.
-
Filter the mixture to remove the resin and calcium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary by flash column chromatography.
Data Presentation
The following table summarizes representative data for the TBAF-mediated deprotection of various TBDMS ethers. Reaction times and yields are substrate-dependent and may require optimization.
| Substrate Description | TBAF (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.1 | THF | 25 | 2 | 95 |
| Secondary Alcohol | 1.2 | THF | 25 | 4 | 92 |
| Tertiary Alcohol | 1.5 | THF | 50 | 12 | 85 |
| Phenol | 1.1 | THF | 0 - 25 | 0.5 | 98 |
| Diol (from bis-TBDMS ether) | 2.2 | THF | 25 | 18 | 97[1] |
| Selective deprotection of primary TBDMS in presence of secondary TBDMS | 1.1 | THF | 0 | 1 | 88 |
Troubleshooting
-
Low Yields: The basicity of TBAF can cause decomposition of sensitive substrates.[2] Consider using the buffered protocol with acetic acid. For highly water-soluble products, a non-aqueous work-up can improve recovery.
-
Incomplete Reaction: For sterically hindered TBDMS ethers, longer reaction times, elevated temperatures, or an increased amount of TBAF may be necessary.[3] Ensure the TBAF reagent is not old or has been exposed to moisture, as this can decrease its reactivity.
-
Lack of Selectivity: Achieving selectivity between different silyl ethers depends on their relative steric bulk and electronic properties. Fine-tuning the reaction temperature and the amount of TBAF can sometimes achieve the desired selectivity.
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of TBAF-mediated TBDMS deprotection.
Experimental Workflow
Caption: General experimental workflow for TBDMS deprotection.
References
Application Notes and Protocols for siRNA Synthesis Utilizing 2'-O-TBDMS Chemistry
Introduction
Small interfering RNAs (siRNAs) are powerful tools for inducing sequence-specific gene silencing, a process known as RNA interference (RNAi). The chemical synthesis of highly pure and stable siRNA molecules is crucial for their successful application in research, target validation, and therapeutics. The most established method for automated solid-phase synthesis of RNA, including siRNA, utilizes phosphoramidite chemistry with 5'-O-dimethoxytrityl (DMT) and 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups. This document provides detailed application notes and protocols for the synthesis of siRNA molecules using 2'-O-TBDMS protected phosphoramidites, with a focus on the guanosine (dG) monomer.
I. Principle of siRNA Synthesis using 2'-O-TBDMS Chemistry
The synthesis of siRNA oligonucleotides is performed on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction. The process involves a series of repeated cycles, each adding one nucleotide to the growing chain. The 2'-hydroxyl group of the ribonucleosides is protected by the TBDMS group, which is stable to the conditions of the synthesis cycle but can be removed during the final deprotection steps. The 5'-hydroxyl group is protected by the acid-labile DMT group, which is removed at the beginning of each cycle to allow for the coupling of the next nucleotide.
Key Features of the 2'-O-TBDMS Method:
-
Robustness: It is a well-established and reliable method for RNA synthesis.
-
High Coupling Efficiency: With appropriate activators, high coupling efficiencies can be achieved.
-
Compatibility: Compatible with a wide range of modified bases and labels.
II. Experimental Protocols
A. Materials and Reagents
-
Phosphoramidites: 5'-O-DMT-2'-O-TBDMS-N-isobutyryl-Guanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite and corresponding A, C, and U phosphoramidites.
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.
-
Activator: 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-dicyanoimidazole (DCI) in acetonitrile.
-
Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Reagent: Iodine solution (I₂ in THF/pyridine/water).
-
Detritylation Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Cleavage and Base Deprotection Solution: A mixture of concentrated ammonium hydroxide and ethanol (3:1, v/v) or AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
2'-O-TBDMS Deprotection Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO, or 1 M Tetrabutylammonium fluoride (TBAF) in THF.
-
Quenching Buffer: 50 mM Triethylammonium acetate (TEAA) or sodium acetate.
-
Purification Columns: HPLC columns (ion-exchange or reverse-phase) or PAGE gels.
-
RNase-free water, tubes, and pipette tips.
B. Automated Solid-Phase Synthesis Cycle
The following protocol is a general guideline for automated RNA synthesis on a standard DNA/RNA synthesizer.
| Step | Operation | Reagent/Solvent | Time |
| 1 | Detritylation | 3% TCA or DCA in DCM | 60-120 sec |
| 2 | Washing | Acetonitrile | 45 sec |
| 3 | Coupling | 0.1 M Phosphoramidite + Activator | 5-10 min |
| 4 | Washing | Acetonitrile | 45 sec |
| 5 | Capping | Cap A + Cap B | 30-60 sec |
| 6 | Washing | Acetonitrile | 45 sec |
| 7 | Oxidation | 0.02 M I₂ solution | 30-60 sec |
| 8 | Washing | Acetonitrile | 45 sec |
This cycle is repeated for each nucleotide to be added to the sequence.
C. Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of ammonium hydroxide/ethanol (3:1, v/v) or AMA solution.
-
Incubate at 55°C for 8-12 hours (for standard protecting groups) or at 65°C for 10 minutes (for AMA with fast-deprotecting groups).[1][2]
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with 0.5 mL of RNase-free water and combine the supernatants.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
2'-O-TBDMS Group Removal:
D. Purification of siRNA
High purity of siRNA is critical for successful gene silencing experiments.[4] The crude, deprotected siRNA can be purified by several methods:
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is a high-resolution method for purifying oligonucleotides, effectively separating full-length products from shorter, failed sequences.
Quantitative Data Summary
| Parameter | Condition/Value | Reference |
| Synthesis Scale | 0.2 - 1.0 µmol | [1] |
| Coupling Time (ETT activator) | 6 minutes | [2] |
| Coupling Time (BTT activator) | 3 minutes | [2] |
| Overall Stepwise Coupling Efficiency | >98% | [7] |
| Base Deprotection (NH₄OH/EtOH) | 55°C, 4-17 hours | [2] |
| Base Deprotection (AMA) | 65°C, 10 minutes | [2] |
| 2'-O-TBDMS Deprotection (TEA·3HF) | 65°C, 1.5-2.5 hours | [2][3] |
| 2'-O-TBDMS Deprotection (TBAF) | Room Temp, 12-24 hours | [1][3] |
| Typical Purity after HPLC | >90-97% | [8] |
III. Visualizations
A. Experimental Workflow for siRNA Synthesis
Caption: Workflow for the chemical synthesis of siRNA using 2'-O-TBDMS phosphoramidite chemistry.
B. RNA Interference (RNAi) Signaling Pathway
Caption: Simplified signaling pathway of RNA interference (RNAi) initiated by a synthetic siRNA duplex.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. glenresearch.com [glenresearch.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ads-tec.co.jp [ads-tec.co.jp]
- 6. metabion.com [metabion.com]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Ways to Produce siRNAs | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Activators for 2'-O-TBDMS Phosphoramidite Building Blocks in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for the selection and use of activators in the solid-phase synthesis of RNA using 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidite building blocks. The choice of activator is critical for achieving high coupling efficiencies and, consequently, high yields of the final RNA oligonucleotide.
Introduction to Activators in RNA Synthesis
In phosphoramidite chemistry, the activator plays a crucial role in the coupling step of oligonucleotide synthesis. It protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[1][] The steric hindrance imposed by the 2'-O-TBDMS protecting group on the ribose sugar makes RNA synthesis more challenging than DNA synthesis, necessitating the use of more potent activators to achieve high coupling efficiencies.[1][3]
The ideal activator for RNA synthesis should:
-
Rapidly and efficiently activate the phosphoramidite.
-
Be soluble in the synthesis solvent (typically acetonitrile).
-
Minimize side reactions, such as the detritylation of the incoming monomer.[1]
This document will focus on the most commonly used activators for 2'-O-TBDMS chemistry: 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).
Comparison of Common Activators
The selection of an appropriate activator is a critical parameter in optimizing RNA synthesis. The following tables summarize the key properties and performance metrics of commonly used activators for 2'-O-TBDMS phosphoramidite chemistry.
Table 1: Physical and Chemical Properties of Activators
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration |
| 1H-Tetrazole | 4.8 | ~0.50 M | 0.45 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M | 0.25 M - 0.5 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | 0.25 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 1.2 M | 0.25 M - 1.0 M |
Data sourced from multiple references.[1]
Table 2: Performance Characteristics of Activators in 2'-O-TBDMS RNA Synthesis
| Activator | Typical Coupling Time | Coupling Efficiency | Key Considerations |
| 1H-Tetrazole | 10 - 15 minutes | Suboptimal for RNA | Limited solubility, can cause precipitation.[1] Not recommended for sterically hindered monomers.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 5 - 6 minutes | >98% | Good general-purpose activator for RNA synthesis.[1][4][5][6] More soluble than 1H-Tetrazole.[1] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes | >99% | Highly efficient for RNA synthesis, allowing for shorter coupling times.[1][4][6][7] Considered a superior activator for 2'-O-TBDMS phosphoramidites.[7][8][9][10][11] |
| 4,5-Dicyanoimidazole (DCI) | Variable | High | Less acidic, which can be advantageous for large-scale synthesis to prevent detritylation of the monomer.[1] Its effectiveness is attributed to its nucleophilicity.[12] |
Experimental Protocols
The following protocols are generalized for automated solid-phase RNA synthesis using 2'-O-TBDMS phosphoramidites. Instrument-specific parameters may need to be adjusted.
General Solid-Phase RNA Synthesis Cycle
This protocol outlines the key steps in a single coupling cycle during automated RNA synthesis.
Materials:
-
2'-O-TBDMS protected RNA phosphoramidites (A, C, G, U)
-
Selected activator solution (e.g., 0.25 M BTT in acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer (e.g., 0.1 M Iodine in THF/Pyridine/Water)
-
Acetonitrile (synthesis grade)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Protocol:
-
Deblocking (Detritylation): The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group.
-
Washing: The column is thoroughly washed with acetonitrile to remove the deblocking solution and the cleaved DMT cation.
-
Coupling: The 2'-O-TBDMS phosphoramidite and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the recommended coupling time (see Table 2).
-
Washing: The column is washed with acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Any unreacted 5'-hydroxyl groups are acylated by treatment with the capping solutions. This prevents the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizer solution.
-
Washing: The column is washed with acetonitrile to remove the oxidizing agent and other reagents.
-
The cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Post-Synthesis Cleavage and Deprotection
This protocol describes the steps required to cleave the synthesized RNA from the solid support and remove the protecting groups.
Materials:
-
Concentrated Ammonium Hydroxide/Ethanol (3:1, v/v) or a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1).[8]
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethylsulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Glen-Pak™ RNA Quenching Buffer (or equivalent)
-
RNase-free water, tubes, and pipettes
Protocol:
-
Cleavage from Support and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add the ammonium hydroxide/ethanol mixture or the ammonia/methylamine mixture.
-
Heat the vial at a specified temperature and duration (e.g., 65°C for 10 minutes with AMA, or as recommended for the specific base protecting groups used).[4]
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Group Removal:
-
Purification and Desalting:
-
The crude RNA can be purified using methods such as Glen-Pak™ RNA cartridge purification, HPLC, or gel electrophoresis.
-
Desalt the purified RNA to remove any remaining salts.
-
Visualizations
General Workflow of RNA Synthesis
The following diagram illustrates the cyclical nature of solid-phase RNA synthesis using the phosphoramidite method.
References
- 1. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: 5'-O-TBDMS-dG Phosphoramidite Coupling Issues
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low coupling yields with 5'-O-TBDMS-dG phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a lower coupling yield specifically with this compound compared to other phosphoramidites?
A1: Low coupling efficiency with this compound is a known issue that can stem from several factors. The bulky tert-butyldimethylsilyl (TBDMS) protecting group at the 5'-position creates significant steric hindrance around the phosphoramidite, which can slow down the coupling reaction. Additionally, dG phosphoramidites are particularly susceptible to degradation from moisture and acidic conditions.[1][2]
Q2: Could the issue be related to the activator I'm using?
A2: Yes, the choice of activator is critical. While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended to overcome the steric bulk of the TBDMS group.[2] Activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can increase the rate and efficiency of the coupling reaction.[2][3] However, highly acidic activators can also lead to side reactions like depurination or detritylation of the monomer in solution, leading to the formation of dimers (n+1 species).[4][5]
Q3: How does moisture affect the coupling reaction?
A3: Moisture is detrimental to phosphoramidite chemistry. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[4] It can also directly hydrolyze the phosphoramidite, reducing the concentration of active reagent available for coupling.[1][4] This is especially problematic for dG phosphoramidites, which are more prone to degradation.[1]
Q4: Is depurination a concern with this phosphoramidite?
A4: Depurination, the cleavage of the bond between the purine base and the sugar, is a potential side reaction during oligonucleotide synthesis, especially under acidic conditions.[6][7] While the TBDMS group is on the 5'-hydroxyl and not directly influencing the glycosidic bond stability, the repeated exposure to acidic deblocking solution (TCA or DCA) throughout a long synthesis can lead to cumulative depurination at guanosine and adenosine sites.[6][7][8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low coupling yields.
Problem: Low Stepwise Coupling Efficiency
| Potential Cause | Recommended Action | Verification Method |
| Suboptimal Activator | Switch from 1H-Tetrazole to a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2][3] | Compare stepwise coupling efficiency via trityl monitoring. |
| Insufficient Coupling Time | Increase the coupling time for the this compound monomer. A 3-minute coupling time may be necessary with activators like BTT, compared to the standard 10-15 minutes with tetrazole for RNA synthesis.[5] | Perform a time-course experiment to find the optimal coupling duration. |
| Reagent Degradation | Ensure all reagents, especially the phosphoramidite, activator, and acetonitrile (ACN), are fresh and anhydrous.[4] Use septum-sealed bottles of ACN with low water content (≤15 ppm).[4] | Re-run the synthesis with freshly prepared reagents. Use molecular sieves to dry reagents if necessary.[9] |
| Instrument Fluidics Issue | Check for blockages or leaks in the reagent lines of the synthesizer, which could lead to inconsistent reagent delivery. | Perform a flow test and check system pressures as per the instrument manufacturer's guidelines. |
Data Presentation: Activator Performance Comparison
The following table summarizes typical performance characteristics of common activators used in oligonucleotide synthesis.
| Activator | Typical Concentration | pKa | Key Advantages | Potential Issues |
| 1H-Tetrazole | 0.45 - 0.5 M | 4.8 | Standard, widely used.[5] | Limited solubility, may be too slow for sterically hindered monomers.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.6 M | 4.28 | More acidic and faster than Tetrazole, good for RNA synthesis.[2][10] | Increased acidity can cause minor detritylation of monomers.[5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 M | 5.2 | Less acidic than Tetrazole but more nucleophilic, doubles coupling rate.[2] Reduces risk of monomer detritylation.[2] | |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | ~4.0 | Highly effective for RNA synthesis with TBDMS-protected monomers.[5] | More acidic than ETT, higher risk of side reactions.[5] |
Experimental Protocols
Protocol 1: Optimized Coupling for this compound Phosphoramidite
This protocol is designed to maximize the coupling efficiency of sterically hindered phosphoramidites.
Reagents:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Anhydrous acetonitrile (ACN) for washing
-
Standard capping, oxidation, and deblocking solutions
Methodology:
-
Preparation: Ensure all reagents are anhydrous and freshly prepared. The synthesizer should be purged with dry argon or helium.[4]
-
Pre-Coupling Wash: Perform an extended wash of the solid support with anhydrous ACN for 60 seconds to ensure a completely dry reaction environment.
-
Coupling Step: Deliver the this compound phosphoramidite and ETT activator solutions simultaneously to the synthesis column.
-
Extended Coupling Time: Allow the coupling reaction to proceed for a minimum of 5 minutes. For particularly difficult sequences, this time can be extended up to 10 minutes.
-
Post-Coupling Wash: Wash the support thoroughly with anhydrous ACN.
-
Standard Cycles: Proceed with the standard capping, oxidation, and detritylation steps as per your established protocol.
-
Monitoring: Monitor the stepwise yield by measuring the trityl cation absorbance after the deblocking step. A high and consistent yield indicates successful coupling.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low coupling yield issues.
Caption: Troubleshooting decision tree for low coupling yield.
Phosphoramidite Activation and Side Reaction
This diagram illustrates the desired reaction pathway and a common side reaction with water.
Caption: Reaction pathways for phosphoramidite activation.
References
- 1. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: 5'-O-TBDMS-dG Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the incorporation of 5'-O-tert-butyldimethylsilyl-deoxyguanosine (5'-O-TBDMS-dG) in oligonucleotide synthesis.
Troubleshooting Guides
Issue: Low Coupling Efficiency of this compound Phosphoramidite
Question: I am observing a significant decrease in coupling efficiency when incorporating a this compound phosphoramidite. What are the potential causes and how can I troubleshoot this?
Answer:
Low coupling efficiency during the incorporation of this compound can stem from several factors, primarily related to moisture and the specific properties of the silyl-protected monomer.
Potential Causes and Solutions:
-
Moisture Contamination: The presence of water is a primary cause of reduced coupling efficiency. Water can hydrolyze the phosphoramidite to the corresponding H-phosphonate or react with the activated phosphoramidite, preventing its reaction with the growing oligonucleotide chain.
-
Troubleshooting Steps:
-
Ensure all reagents, especially the acetonitrile (ACN) and the activator solution, are anhydrous. Use freshly opened, septum-sealed bottles of ACN.
-
Dry the phosphoramidite thoroughly before dissolving it.
-
Perform the dissolution of the phosphoramidite under an inert atmosphere (e.g., argon or dry nitrogen).
-
Consider using molecular sieves to dry the ACN and activator solutions.
-
-
-
Suboptimal Activator: The choice of activator is crucial. While standard activators like 1H-Tetrazole can be used, more nucleophilic activators may improve coupling efficiency, especially for sterically hindered phosphoramidites.
-
Troubleshooting Steps:
-
Consider switching to a more potent activator such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT). DCI, in particular, has been shown to increase the rate of coupling.[1]
-
Optimize the concentration of the chosen activator.
-
-
-
Insufficient Coupling Time: The bulky TBDMS group may sterically hinder the coupling reaction, necessitating a longer reaction time compared to standard DMT-protected phosphoramidites.
-
Troubleshooting Steps:
-
Increase the coupling time for the this compound monomer. A doubling of the standard coupling time is a reasonable starting point for optimization.
-
Perform a time-course experiment to determine the optimal coupling time for your specific synthesis conditions.
-
-
Experimental Workflow for Troubleshooting Low Coupling Efficiency:
Caption: Troubleshooting workflow for low coupling efficiency.
Issue: Depurination of dG Residues
Question: I am observing chain cleavage upon final deprotection, suggesting depurination has occurred. How can I minimize this when using dG, including this compound?
Answer:
Depurination is the cleavage of the glycosidic bond between the purine base (guanine or adenine) and the deoxyribose sugar. This side reaction is primarily caused by the acidic conditions used for the removal of the 5'-DMT protecting group in standard oligonucleotide synthesis. While the use of this compound avoids the acidic detritylation step for that specific monomer, other standard DMT-protected monomers in the sequence will still be subjected to acid treatment, potentially leading to depurination of any dG or dA residues.
Strategies to Minimize Depurination:
-
Use a Milder Deblocking Agent: Trichloroacetic acid (TCA) is a strong acid that can cause significant depurination.
-
Employ Depurination-Resistant Protecting Groups: The exocyclic amine of guanine is typically protected with an isobutyryl (iBu) group. Using a more electron-donating protecting group can stabilize the glycosidic bond.
-
Recommendation: Use dG phosphoramidites with a dimethylformamidine (dmf) protecting group. The dmf group is electron-donating and makes the guanine base less susceptible to depurination.[4]
-
Logical Relationship for Depurination Prevention:
Caption: Factors influencing and mitigating depurination.
Issue: Incomplete Removal of the 5'-O-TBDMS Group
Question: After the final deprotection step, I am observing a significant amount of a species with a higher molecular weight than my target oligonucleotide, which I suspect is the product with the TBDMS group still attached. How can I ensure complete removal of the 5'-TBDMS group?
Answer:
The TBDMS group is stable to the basic conditions used for the removal of base and phosphate protecting groups, and it requires a specific fluoride-based deprotection step. Incomplete removal is a common issue and can be influenced by several factors.
Troubleshooting Incomplete TBDMS Deprotection:
-
Water Content in Fluoride Reagent: The presence of water in the tetrabutylammonium fluoride (TBAF) solution can significantly decrease its efficacy, particularly for the deprotection of silyl groups on pyrimidines, and can also impact purine deprotection.
-
Recommendation: Use a freshly opened bottle of 1M TBAF in THF. If the reagent is old or has been exposed to air, its water content may be high. Consider drying the TBAF solution over molecular sieves.[5]
-
-
Insufficient Deprotection Time or Temperature: The deprotection of the TBDMS group may require more stringent conditions than anticipated.
-
Choice of Fluoride Reagent: Different fluoride reagents have varying efficiencies.
-
Recommendation: If TBAF is proving ineffective, switch to TEA·3HF. A common cocktail is a mixture of TEA·3HF, N-methylpyrrolidone (NMP), and triethylamine (TEA).[8]
-
Table 1: Comparison of Fluoride Deprotection Conditions for Silyl Groups
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | 1M in THF, room temperature, 12-24 hours | Commercially available | Efficacy is highly sensitive to water content; can be slow.[5][6] |
| TEA·3HF | Neat or in a cocktail (e.g., with NMP and TEA), 65°C, 1.5-2.5 hours | Faster and less sensitive to water than TBAF | Can cause depurination of dA if not buffered with TEA.[6][7] |
| Ammonium Fluoride | In methanol, room temperature | Mild conditions | May require longer reaction times. |
Experimental Protocol: Fluoride Deprotection of 5'-O-TBDMS Group
-
After cleavage from the solid support and removal of base and phosphate protecting groups with aqueous ammonia or AMA, evaporate the solution to complete dryness.
-
To the dried oligonucleotide pellet, add a solution of 1M TBAF in THF.
-
Incubate at room temperature for 12-24 hours.
-
Quench the reaction with an appropriate buffer (e.g., 1M TEAA).
-
Desalt the oligonucleotide using your preferred method (e.g., ethanol precipitation, size-exclusion chromatography).
Frequently Asked Questions (FAQs)
Q1: Why would I use a this compound phosphoramidite instead of the standard 5'-O-DMT-dG?
A1: The primary reason for using a 5'-O-TBDMS protected phosphoramidite is to avoid the acidic deprotection step required to remove the DMT group. This is essential when synthesizing oligonucleotides that contain acid-sensitive modifications, such as certain linkers, dyes, or modified bases. The TBDMS group is stable to the acidic conditions used for the detritylation of other DMT-protected monomers in the sequence and is removed at the end of the synthesis using fluoride-based reagents.
Q2: Can the TBDMS group migrate from the 5'-position to other positions on the deoxynucleoside?
A2: Silyl group migration is a well-documented issue in RNA synthesis, where migration from the 2'-OH to the 3'-OH can occur. In deoxynucleosides, the absence of a 2'-hydroxyl group makes silyl group migration from the 5'-position a much less significant concern under standard synthesis conditions.
Q3: Are there any specific side reactions at the guanine base that I should be aware of when using this compound?
A3: Besides the general risk of depurination (as discussed above), the O6 position of guanine can be susceptible to modification during the capping step. It has been reported that phosphoramidites activated with 1H-tetrazole can react to a small extent with the O6 position of guanosine. This can lead to the formation of an adduct that, upon oxidation and subsequent basic deprotection, can result in depurination and chain cleavage. While this is a general issue for dG incorporation, it is important to ensure efficient capping to minimize any unreacted 5'-hydroxyl groups that could exacerbate side reactions.
Q4: Can I use the same capping and oxidation conditions for this compound as for standard phosphoramidites?
A4: Yes, the standard capping (e.g., with acetic anhydride and N-methylimidazole) and oxidation (e.g., with iodine and water) steps are generally compatible with the incorporation of this compound. The TBDMS group is stable under these conditions. However, as with any modified monomer, it is prudent to ensure that these steps are running at high efficiency to prevent the accumulation of side products.
Q5: What is the expected coupling efficiency for this compound?
A5: The coupling efficiency for this compound may be slightly lower than for standard DMT-dG due to the steric bulk of the TBDMS group. With optimized conditions (e.g., extended coupling time, potent activator), coupling efficiencies of >97% can be achieved. It is important to monitor the coupling efficiency throughout the synthesis, for example, by trityl cation assay if other DMT-protected monomers are used in the sequence.
Table 2: Summary of Potential Side Reactions and Troubleshooting Strategies
| Side Reaction | Primary Cause | Key Troubleshooting Strategy |
| Low Coupling Efficiency | Moisture; suboptimal activation; steric hindrance. | Use anhydrous reagents; switch to a more potent activator (e.g., DCI); increase coupling time. |
| Depurination | Acidic conditions during detritylation of other monomers. | Use a milder deblocking agent (DCA instead of TCA); use dG with a dmf protecting group.[2][3][4] |
| Incomplete 5'-TBDMS Removal | Water in fluoride reagent; insufficient deprotection time/temperature. | Use fresh/dry TBAF; switch to TEA·3HF at elevated temperature.[5][6][7] |
| Guanine O6 Modification | Reaction with activated phosphoramidite during capping. | Ensure high efficiency of the capping step. |
Oligonucleotide Synthesis Cycle with this compound:
Caption: General workflow for oligonucleotide synthesis incorporating a this compound monomer.
References
- 1. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Preventing RNA Degradation During TBDMS Removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate RNA degradation during the critical step of tert-butyldimethylsilyl (TBDMS) protecting group removal.
Troubleshooting Guides
This section addresses specific issues that may arise during TBDMS deprotection of synthetic RNA, leading to sample degradation and reduced yield or purity.
Issue 1: Significant RNA Degradation Observed on Gel Electrophoresis
Symptoms: Smearing or absence of the full-length product band on a denaturing polyacrylamide gel (PAGE) or agarose gel. The 18S rRNA band may appear more intense than the 28S rRNA band in total RNA analysis.[1][2]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Premature TBDMS Removal | Ensure a stepwise deprotection protocol is followed. Remove base and phosphate protecting groups before TBDMS removal.[3][4] | The phosphodiester backbone of RNA is susceptible to base-catalyzed cleavage when the 2'-hydroxyl group is unprotected. Standard base deprotection conditions (e.g., ammonium hydroxide) can prematurely remove TBDMS groups, leading to chain scission.[3][5] |
| Harsh Base Deprotection Conditions | Use milder base deprotection reagents such as a mixture of aqueous ammonia and 8M ethanolic methylamine (1:1) or AMA (ammonium hydroxide/methylamine).[3][6][7] For sensitive modifications, consider UltraMild deprotection with ammonium hydroxide/ethanol (3:1) at room temperature.[8][7] | Aggressive deprotection can lead to degradation of the RNA backbone and modifications. Milder conditions effectively remove base protecting groups while minimizing damage to the RNA. |
| RNase Contamination | Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and reagents. Wear gloves at all times.[2] Consider adding an RNase inhibitor during purification and handling.[9] | RNases are ubiquitous and highly stable enzymes that rapidly degrade RNA.[9] Contamination can occur at any stage, from synthesis to final resuspension. |
| Inappropriate TBDMS Removal Reagent | Use triethylamine trihydrofluoride (TEA·3HF) instead of tetrabutylammonium fluoride (TBAF).[4][10][11] | TBAF performance can be inconsistent due to variable water content, which can lead to incomplete deprotection or degradation.[10][11] TEA·3HF is considered a more reliable and reproducible reagent for TBDMS removal.[4] |
| Prolonged Incubation or High Temperature | Strictly adhere to recommended incubation times and temperatures for deprotection steps. For example, with TEA·3HF, a typical condition is 65°C for 2.5 hours.[6][10] | Excessive heat or incubation time can lead to non-specific degradation of the RNA molecule. |
Troubleshooting Workflow for RNA Degradation
Caption: Troubleshooting workflow for RNA degradation.
Issue 2: Incomplete TBDMS Removal
Symptoms: Multiple bands or a major band with a slower migration than expected on a denaturing gel, which collapses into a single, faster-migrating band upon re-treatment with the deprotection reagent.[12]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Insufficient Reagent | Ensure the correct volume of deprotection solution is used for the synthesis scale. | An inadequate amount of the fluoride source will result in an incomplete reaction, leaving some TBDMS groups attached. |
| Poor Solubility of Oligonucleotide | Ensure the RNA oligonucleotide is fully dissolved in the deprotection solvent (e.g., anhydrous DMSO) before adding the fluoride reagent. Gentle heating (e.g., 65°C for 5 minutes) can aid dissolution.[6][10] | If the RNA is not fully solubilized, the TBDMS groups will not be accessible to the deprotection reagent, leading to incomplete removal. |
| Suboptimal Reaction Time/Temperature | Verify and adhere to the recommended reaction conditions. For TEA·3HF in DMSO, a common protocol is 2.5 hours at 65°C.[10] | Shorter incubation times or lower temperatures may not be sufficient to drive the deprotection reaction to completion, especially for longer or more complex RNA sequences. |
| Water Content in TBAF | If using TBAF, be aware that its effectiveness is highly sensitive to water content. Consider using a freshly opened bottle or a more reliable reagent like TEA·3HF.[4][11] | Excess water can reduce the reactivity of the fluoride ion, leading to incomplete desilylation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of RNA degradation during TBDMS removal?
The primary cause of degradation is the susceptibility of the RNA phosphodiester backbone to cleavage under basic conditions when the 2'-hydroxyl group is unprotected. During a standard oligonucleotide synthesis workflow, the exocyclic amines of the nucleobases and the phosphate backbone are protected with base-labile groups. If the 2'-O-TBDMS group is prematurely removed during the basic deprotection step, the now-free 2'-hydroxyl can attack the adjacent phosphorus atom, leading to cleavage of the RNA backbone.[3][5]
Mechanism of TBDMS Removal and RNA Degradation
Caption: TBDMS removal and potential degradation pathway.
Q2: Why is a stepwise deprotection protocol crucial?
A stepwise protocol is essential to protect the integrity of the RNA backbone.[3][4] The correct order is:
-
Cleavage and Base/Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically done under basic conditions (e.g., with AMA).
-
2'-TBDMS Group Removal: Only after the base-labile groups are removed and the oligo is purified from the basic solution is the TBDMS group removed using a fluoride source like TEA·3HF.
This sequence ensures that the sensitive 2'-hydroxyl group is only exposed after the harsh basic conditions have been removed, thus preventing backbone cleavage.
Q3: Are there alternatives to TBDMS protecting groups?
Yes, several alternative 2'-hydroxyl protecting groups have been developed to improve RNA synthesis efficiency and deprotection outcomes. Two common alternatives are:
-
2'-O-Triisopropylsilyloxymethyl (TOM): This group is more sterically hindered, which can improve coupling efficiencies during synthesis. It is removed under similar fluoride-based conditions as TBDMS but is more stable to basic and weakly acidic conditions, offering a wider deprotection window.[13]
-
2'-bis(2-acetoxyethoxy)methyl (ACE): This orthoester protecting group is removed under mild acidic conditions (pH 3.8). This allows for an orthogonal deprotection strategy where the 5'-hydroxyl is protected by a fluoride-labile silyl ether. 2'-ACE chemistry can lead to higher yields and purity, especially for long RNA sequences.[13][14]
Comparison of 2'-Protecting Group Deprotection Conditions
| Protecting Group | Deprotection Reagent | Typical Conditions | Key Advantages |
| TBDMS | TEA·3HF in DMSO | 65°C, 2.5 hours | Well-established, cost-effective |
| TOM | 1M TBAF in THF | Room Temperature | High coupling efficiency, stable to base |
| ACE | Acetic Acid Buffer | pH 3.8, 55°C, 10 min | Mild, orthogonal deprotection; good for long RNA[13][14] |
Q4: How should I assess the quality of my RNA after deprotection?
Comprehensive quality control is essential to ensure your RNA is suitable for downstream applications.[15][16] Key assessments include:
-
Integrity: Analyze the RNA using denaturing gel electrophoresis (e.g., PAGE) or automated capillary electrophoresis (e.g., Agilent Bioanalyzer). Intact RNA will show a sharp, well-defined band corresponding to the full-length product. Degradation will appear as smearing or multiple lower molecular weight bands.[15][16]
-
Purity: Use UV spectrophotometry to measure the A260/A280 and A260/A230 ratios. For pure RNA, the A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be >1.8. Lower ratios can indicate contamination with proteins or salts, respectively.[15]
-
Quantity: Determine the concentration of the RNA sample using UV absorbance at 260 nm (A260) with a spectrophotometer.[16]
Experimental Protocols
Protocol 1: Standard TBDMS Removal for DMT-off RNA
This protocol is suitable for standard RNA oligonucleotides where the final 5'-DMT group has been removed.
Materials:
-
Dried, deprotected (base and phosphate groups) RNA pellet
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNase-free microcentrifuge tubes
Procedure:
-
Completely dissolve the dried RNA oligonucleotide in 100 µL of anhydrous DMSO in an RNase-free tube. If necessary, heat at 65°C for up to 5 minutes to facilitate dissolution.[10]
-
Add 125 µL of TEA·3HF to the solution.[10]
-
Mix well by gentle vortexing.
-
Incubate the mixture at 65°C for 2.5 hours.[10]
-
Cool the reaction mixture on ice or in a freezer briefly.
-
Proceed with desalting/purification (e.g., ethanol precipitation, size exclusion chromatography, or HPLC).
Protocol 2: TBDMS Removal for DMT-on RNA for Cartridge Purification
This protocol is designed for RNA oligonucleotides that retain the 5'-DMT group for purification via a cartridge (e.g., Glen-Pak™).
Materials:
-
Dried, deprotected (base and phosphate groups) DMT-on RNA pellet
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer
-
RNase-free microcentrifuge tubes
Procedure:
-
Completely dissolve the dried DMT-on RNA oligonucleotide in 115 µL of anhydrous DMSO. Heat at 65°C for 5 minutes if needed.[6]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently. The addition of TEA helps in the retention of the DMT group.[8][6]
-
Add 75 µL of TEA·3HF to the mixture.[6]
-
Mix well and incubate at 65°C for 2.5 hours.[6]
-
Immediately before purification, cool the reaction mixture and add 1.75 mL of Glen-Pak™ RNA Quenching Buffer. Mix well.[6]
-
Proceed immediately with cartridge purification according to the manufacturer's instructions.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. m.youtube.com [m.youtube.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blirt.eu [blirt.eu]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. atdbio.com [atdbio.com]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 16. bitesizebio.com [bitesizebio.com]
Technical Support Center: 5'-O-TBDMS-dG Starting Material
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues with 5'-O-TBDMS-2'-deoxyguanosine (5'-O-TBDMS-dG), a key starting material in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound starting material?
A1: The most common impurities in this compound are typically related to the synthesis and stability of the molecule. These can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities:
-
Under-silylated species: Unreacted 2'-deoxyguanosine (dG) and 3',5'-unprotected dG.
-
Over-silylated species: 3',5'-bis-O-TBDMS-dG and N-silylated derivatives.
-
Regioisomers: 3'-O-TBDMS-dG is a common regioisomer formed during the silylation reaction. Due to steric hindrance, the 5'-hydroxyl is preferentially silylated, but the 3'-isomer can still be formed.
-
Residual reagents and solvents: Reagents used in the synthesis, such as imidazole and residual solvents, may be present.
-
-
Degradation Products:
-
Deprotection product: 2'-deoxyguanosine (dG) can be present due to the hydrolysis of the TBDMS group, which can be accelerated by moisture.
-
Oxidation products: The guanine base is susceptible to oxidation, leading to products such as 8-oxo-dG derivatives.
-
Hydrolysis products: In the presence of water, dG phosphoramidites are known to be less stable than other nucleoside phosphoramidites, suggesting the starting material may also be susceptible to hydrolysis.
-
Q2: What is a typical purity specification for high-quality this compound?
A2: High-quality this compound suitable for oligonucleotide synthesis should generally have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes typical specifications.
| Parameter | Specification | Method of Analysis |
| Purity | ≥98.0% | HPLC |
| Unprotected dG | ≤0.5% | HPLC |
| 3'-O-TBDMS-dG Isomer | ≤1.0% | HPLC / NMR |
| 3',5'-bis-O-TBDMS-dG | ≤0.5% | HPLC |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Appearance | White to off-white powder | Visual |
Q3: My this compound starting material has a lower than expected purity. What are the likely causes and how can I troubleshoot this?
A3: Low purity of this compound can be attributed to several factors, primarily improper storage and handling, or issues with the manufacturing process of the supplier.
-
Improper Storage and Handling: The TBDMS group is susceptible to cleavage in the presence of moisture and acidic or basic conditions. Storing the material in a non-inert atmosphere or in a humid environment can lead to degradation. Always store this compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (typically -20°C for long-term storage) and handle it in a dry environment.
-
Supplier Quality: The purity of the starting material can vary between suppliers. It is crucial to obtain a Certificate of Analysis (CoA) for each batch and to perform in-house quality control.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material has been stored correctly.
-
Perform Purity Analysis: Use HPLC to confirm the purity and identify the major impurities.
-
Consider Purification: If the purity is unacceptable, the material can be repurified using silica gel column chromatography.
-
Contact Supplier: If the material is new and does not meet the specifications on the CoA, contact the supplier's technical support.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving purity issues with your this compound.
Caption: A flowchart outlining the steps to troubleshoot purity issues with this compound.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
This protocol describes a general reverse-phase HPLC method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
-
Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Gradient:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Profile:
-
Unprotected dG will elute earliest.
-
This compound will be the main peak.
-
The 3'-O-TBDMS-dG isomer will typically elute slightly after the main peak.
-
Bis-silylated species will have a longer retention time.
-
Caption: Workflow for the HPLC analysis of this compound purity.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound if it is found to be of insufficient purity.
-
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM and pour it into the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If solubility is an issue, a small amount of MeOH can be added. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane. A typical starting gradient would be 0-5% MeOH in DCM. The polarity should be increased gradually.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC. The desired product can be visualized under UV light (254 nm).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified this compound.
-
-
TLC Analysis:
-
Mobile Phase: 5-10% Methanol in Dichloromethane.
-
Visualization: UV lamp (254 nm).
-
The Rf value of this compound will be lower than that of the bis-silylated impurity and higher than that of unprotected dG.
-
Caption: A step-by-step workflow for the purification of this compound.
Technical Support Center: Solid-Phase Oligonucleotide Synthesis
Welcome to the technical support center for solid-phase oligonucleotide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting overall oligonucleotide synthesis yield?
A1: The single most critical factor is the stepwise coupling efficiency. Since oligonucleotide synthesis is a cyclical process, even a small decrease in coupling efficiency at each step has a multiplicative effect, leading to a significant reduction in the final yield of the full-length product.[1][2][3][4] For example, a 20-mer synthesis with 99% average coupling efficiency will theoretically yield 82% full-length product, but at 98% efficiency, this drops to 67%.[1][4]
Q2: How does the length of the oligonucleotide affect the final yield?
A2: The overall yield of the full-length oligonucleotide decreases exponentially as its length increases. This is a direct consequence of the cumulative effect of incomplete coupling at each cycle.[2][5] Very high stepwise coupling efficiencies are therefore essential for the successful synthesis of long oligonucleotides.[2]
Q3: What are the common causes of low coupling efficiency?
A3: Low coupling efficiency can be attributed to several factors:
-
Presence of moisture: Water in reagents, particularly the acetonitrile (ACN) solvent and phosphoramidites, is a primary cause of reduced coupling efficiency.[3][6]
-
Degraded reagents: Phosphoramidites and activators can degrade over time, leading to lower reactivity.
-
Suboptimal activator concentration or type: The choice and concentration of the activator are crucial for efficient coupling.[7][8]
-
Inadequate coupling time: Especially for longer or modified oligonucleotides, the standard coupling time may not be sufficient.[7]
Q4: Why is the capping step important, and how does it impact yield?
A4: The capping step is crucial for preventing the formation of deletion mutants (n-1 shortmers).[9] It acetylates any 5'-hydroxyl groups that failed to react during the coupling step, rendering them inert in subsequent cycles.[9] Inefficient capping leads to the elongation of these failure sequences, resulting in a complex mixture of oligonucleotides that is difficult to purify, thereby reducing the isolated yield of the desired full-length product.[3][]
Q5: Can the choice of solid support influence the synthesis yield?
A5: Yes, the solid support plays a significant role. Key considerations include:
-
Pore Size: For longer oligonucleotides (over 40 bases), larger pore sizes (e.g., 1000 Å CPG) are necessary to prevent steric hindrance as the growing chain can block the pores and impede reagent diffusion.[2][5]
-
Loading Capacity: Higher loading supports can be used for the synthesis of large quantities of short oligonucleotides, but for longer sequences, lower loading is often preferred to minimize steric hindrance between adjacent chains.[2][5]
-
Material: Controlled Pore Glass (CPG) and polystyrene are the most common supports, each with distinct properties.[2]
Troubleshooting Guides
Issue 1: Low Overall Crude Yield
Symptoms: The total amount of synthesized oligonucleotide, as measured by UV absorbance (OD260), is significantly lower than the theoretical expectation for the synthesis scale.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Coupling | Verify the quality and dryness of all reagents. Optimize coupling time. | Protocol 1: Reagent Quality Check & Anhydrous Technique 1. Use fresh, high-quality phosphoramidites and activator.2. Use anhydrous acetonitrile (<15 ppm water). Purchase septum-sealed bottles and use a fresh bottle for new monomer dilutions.[3]3. Dry the argon or helium gas used on the synthesizer with an in-line filter.[3]4. For longer oligos, consider increasing the coupling time.[7] |
| Poor Reagent Delivery | Check the synthesizer's fluidics system for blockages or leaks. | Perform a flow rate test on the synthesizer to ensure all reagents are being delivered at the correct volume. |
| Incomplete Deprotection/Cleavage | Ensure complete removal of protecting groups and cleavage from the solid support. | Protocol 2: Optimized Deprotection 1. Use fresh ammonium hydroxide for deprotection.[11][12]2. For base-sensitive modifications, use milder deprotection conditions (e.g., UltraMILD monomers with potassium carbonate in methanol).[13]3. Ensure the deprotection is carried out for the recommended time and at the appropriate temperature.[12] |
| Degraded Starting Support | The nucleoside on the solid support may have degraded. | Use a fresh batch of solid support for the synthesis. |
Issue 2: High Percentage of n-1 Shortmers (Deletion Sequences)
Symptoms: Analysis by HPLC or PAGE shows a significant peak or band corresponding to the n-1 product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Capping | Verify the freshness and concentration of capping reagents. | Protocol 3: Capping Efficiency Enhancement 1. Prepare fresh capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).2. For synthesizers known to have lower capping efficiency, consider increasing the delivery volume and time of the capping reagents.[3]3. For long oligos, a "cap/ox/cap" cycle can be beneficial as the second capping step helps to dry the support after oxidation.[8] |
| Low Coupling Efficiency | If coupling fails, the unreacted site becomes a potential n-1 sequence. | Refer to the troubleshooting steps for Issue 1: Low Overall Crude Yield . |
Issue 3: Presence of n+1 Species
Symptoms: Analysis by mass spectrometry or HPLC shows a notable peak corresponding to the desired product plus an additional nucleotide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| GG Dimer Addition | Acidic activators can cause premature detritylation of dG phosphoramidite during coupling, leading to the addition of a GG dimer. | Protocol 4: Minimizing n+1 Addition 1. Avoid strongly acidic activators like BTT or ETT, especially for sequences with multiple G residues.[3]2. Use a less acidic activator such as DCI (4,5-dicyanoimidazole).[3][8] |
Quantitative Data Summary
Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield
| Oligonucleotide Length | 98.0% Efficiency | 98.5% Efficiency | 99.0% Efficiency | 99.5% Efficiency |
| 10-mer | 83.4% | 87.3% | 91.4% | 95.6% |
| 20-mer | 69.5% | 75.0% | 82.6% | 90.9% |
| 50-mer | 36.4% | 47.7% | 60.5% | 78.2% |
| 100-mer | 13.3% | 22.4% | 36.6% | 60.9% |
| (Data compiled from multiple sources)[2][5] |
Table 2: Common Solid Supports and Their Recommended Use
| Solid Support | Pore Size (Å) | Typical Loading (µmol/g) | Recommended Oligo Length |
| CPG | 500 | 20-30 | < 40 bases[2][5] |
| CPG | 1000 | 20-30 | Up to 100 bases[2][5] |
| CPG | 2000 | 20-30 | > 100 bases[2][5] |
| Polystyrene (PS) | Macroporous | Up to 350 | High-yield synthesis of short oligos[2][5][] |
Visualizations
Caption: The phosphoramidite solid-phase oligonucleotide synthesis cycle.
Caption: A logical workflow for troubleshooting low oligonucleotide yield.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. biotage.com [biotage.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Troubleshooting Unexpected Cleavage of TBDMS Protecting Groups
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unexpected cleavage of tert-butyldimethylsilyl (TBDMS) protecting groups during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are tert-butyldimethylsilyl (TBDMS) ethers compared to other common silyl ethers?
A1: TBDMS ethers offer a significant stability advantage over simpler silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers. The steric bulk of the t-butyl group makes the silicon atom less accessible to nucleophiles and hydrolysis. Generally, the stability of silyl ethers towards both acidic and basic conditions increases with steric hindrance.[1][2] The relative stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[2][3]
Q2: Under what general conditions are TBDMS ethers cleaved?
A2: While robust, TBDMS ethers are typically cleaved under specific acidic, basic, or fluoride-mediated conditions.[1] The choice of deprotection method often depends on the other functional groups present in the molecule. Common reagents for cleavage include fluoride sources like tetra-n-butylammonium fluoride (TBAF), acids such as acetic acid or HCl, and in some cases, strong bases.[1][4][5]
Q3: Can TBDMS groups migrate to other hydroxyl groups in the molecule?
A3: Yes, TBDMS group migration is a known phenomenon, particularly in carbohydrate chemistry.[6] This intramolecular transfer can occur under basic conditions, for example, between trans-diaxial hydroxyl functions.[6] It is an important factor to consider when working with poly-hydroxylated compounds.
Q4: Are phenolic TBDMS ethers more labile than alcoholic TBDMS ethers?
A4: Yes, phenolic TBDMS ethers are generally more susceptible to cleavage than their alcoholic counterparts, especially under basic conditions.[3] This difference in stability allows for the selective deprotection of phenolic TBDMS ethers in the presence of alcoholic TBDMS ethers.[3][7]
Troubleshooting Guides
Problem 1: My TBDMS ether is unexpectedly cleaved during a reaction.
Possible Causes:
-
Acidic Conditions: The reaction conditions may be too acidic, or there might be a hidden source of acid. Some Lewis acids can also promote cleavage.[1]
-
Fluoride Source: An unexpected source of fluoride ions in the reaction mixture can lead to deprotection.
-
Forcing Basic Conditions: While generally stable to aqueous bases, TBDMS ethers can be cleaved under forcing basic conditions, such as elevated temperatures with excess base.[1]
Troubleshooting Steps:
-
Analyze Reagents: Carefully check the pH of all aqueous reagents. Be aware that some reagents may generate acidic or basic byproducts during the reaction.
-
Scrutinize Solvents: Ensure that solvents are anhydrous if the reaction is sensitive to acid. For instance, using dry methanol with a catalytic amount of acetyl chloride can deprotect TBDMS ethers.[1][8][9]
-
Consider the Substrate: The stability of the TBDMS group can be influenced by the structure of the substrate. For example, TBDMS ethers on hydroxypyridines can be very unstable.[10]
-
Alternative Protecting Group: If the TBDMS group proves too labile for your reaction conditions, consider switching to a more robust silyl ether, such as tert-butyldiphenylsilyl (TBDPS).[10]
Problem 2: My TBDMS group is cleaved during aqueous workup or column chromatography.
Possible Causes:
-
Acidic Water: The water used for the workup might be slightly acidic.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the cleavage of sensitive TBDMS ethers during column chromatography.[10] This is particularly problematic for TBDMS ethers of phenols and certain nitrogen-containing heterocycles.[10]
Troubleshooting Steps:
-
Neutralize Aqueous Solutions: Use a saturated solution of a mild base, such as sodium bicarbonate, during the aqueous workup to maintain a neutral to slightly basic pH.
-
Neutralize Silica Gel: Before performing column chromatography, you can neutralize the silica gel by flushing the packed column with a solvent mixture containing a small amount of a tertiary amine, like triethylamine (typically 0.1-1%).[10]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or florisil, for purification.
-
Minimize Contact Time: Elute the compound as quickly as possible from the silica gel column to minimize the time it is exposed to the acidic environment.
Data Presentation
Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis
| Silyl Ether | Relative Rate (Acidic Media) | Relative Rate (Basic Media) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data sourced from Wikipedia.[2] |
Table 2: Common Conditions for Unexpected TBDMS Cleavage and Solutions
| Scenario | Potential Cause | Recommended Solution(s) |
| Cleavage during reaction | Unintentionally acidic or basic conditions. | Buffer the reaction; use anhydrous solvents; switch to a more robust protecting group (e.g., TBDPS). |
| Cleavage during workup | Acidic aqueous wash. | Use saturated NaHCO₃ or a phosphate buffer for the wash. |
| Cleavage on silica gel | Acidity of silica gel. | Neutralize silica gel with triethylamine; use neutral alumina; minimize chromatography time.[10] |
| Selective cleavage of primary TBDMS ether | Steric and electronic effects. | This is often a desired outcome, but if unintentional, consider using a bulkier protecting group on the primary alcohol. |
Experimental Protocols
Protocol 1: Standard TBDMS Protection of a Primary Alcohol
-
Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired initial eluent (e.g., hexane).
-
Pack the column with the slurry.
-
Wash the packed column with several column volumes of the eluent containing 0.5-1% triethylamine.
-
Equilibrate the column with the starting eluent (without triethylamine, or with a lower concentration if needed for elution) before loading the sample.
Visualizations
Caption: Troubleshooting workflow for unexpected TBDMS cleavage.
Caption: Relative stability of silyl protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 5'-O-TBDMS-2'-deoxyguanosine
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing impurities during the synthesis of 5'-O-TBDMS-2'-deoxyguanosine (5'-O-TBDMS-dG).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Multiple Spots on TLC, Low Yield of Desired Product | Incomplete reaction or formation of multiple silylated species (e.g., 3'-O-TBDMS, 3',5'-di-O-TBDMS).[1] | - Ensure starting materials, especially 2'-deoxyguanosine and DMF, are anhydrous.[1] - Verify the quality of TBDMS-Cl; it can hydrolyze over time.[1] - Optimize the stoichiometry of TBDMS-Cl and base (e.g., imidazole). A slight excess of the silylating agent is common. - Control the reaction temperature; adding the silylating agent at 0°C and allowing it to warm to room temperature can improve selectivity.[1] |
| Difficulty in Separating this compound from Isomers | The 3'-O-TBDMS and 5'-O-TBDMS isomers have very similar polarities, making chromatographic separation challenging.[2] | - Utilize a long chromatography column with a shallow solvent gradient (e.g., a slow increase of methanol in dichloromethane). - Consider a different stationary phase for chromatography if silica gel is ineffective. - Protection of the 3'-hydroxyl group with a different protecting group prior to 5'-silylation can be an alternative synthetic strategy to avoid isomer formation. |
| Product is Contaminated with Disilylated (3',5'-di-O-TBDMS) Impurity | Use of a large excess of TBDMS-Cl and/or prolonged reaction times. | - Reduce the equivalents of TBDMS-Cl used. - Monitor the reaction closely by TLC and stop it once the starting material is consumed and before significant disilylation occurs. |
| Presence of N-silylated Impurities | Reaction of TBDMS-Cl with the exocyclic amine or the lactam function of the guanine base. | - This is less common with TBDMS-Cl compared to other silylating agents but can occur.[3] - Use of a suitable protecting group for the N2-position of guanine prior to silylation is recommended for complex syntheses. |
| Hydrolysis of the TBDMS group during Workup or Purification | The TBDMS group is sensitive to acidic conditions and fluoride ions.[4][5] | - Ensure all aqueous solutions used during workup are neutral or slightly basic. - Avoid prolonged exposure to silica gel during chromatography, as it can be slightly acidic. Neutralized silica gel can be used. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities are the regioisomeric 3'-O-TBDMS-2'-deoxyguanosine and the disilylated 3',5'-di-O-TBDMS-2'-deoxyguanosine.[2][3] Incomplete reactions can also leave unreacted 2'-deoxyguanosine. Additionally, side-products from the hydrolysis of the silylating agent or N-silylation can occur.[1][3]
Q2: How can I improve the selectivity for the 5'-hydroxyl group during silylation?
A2: The 5'-hydroxyl group is a primary alcohol and is generally more reactive than the secondary 3'-hydroxyl group, which aids in selectivity.[3] To enhance this selectivity, it is crucial to use anhydrous reaction conditions, as moisture can lead to side reactions.[1] Careful control of stoichiometry and reaction temperature (e.g., starting at a lower temperature) can also favor the formation of the 5'-O-TBDMS product.[1]
Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential. HPLC can quantify the level of impurities, while 1H and 13C NMR can confirm the structure of the desired product and identify any isomeric impurities.
Q4: What are the recommended conditions for removing the TBDMS group?
A4: The TBDMS group is typically removed using a source of fluoride ions. Tetrabutylammonium fluoride (TBAF) in an organic solvent like THF is a very common method.[5][6] Alternatively, treatment with triethylamine trihydrofluoride (TEA·3HF) can also be effective.[5] It is important to note that the rate of desilylation can be affected by the water content of the reagents.[6]
Experimental Protocols
Synthesis of 5'-O-TBDMS-2'-deoxyguanosine
This protocol is a general guideline and may require optimization.
-
Preparation: Ensure all glassware is thoroughly dried. Dry 2'-deoxyguanosine under high vacuum overnight at an elevated temperature (e.g., 100°C) to remove any water of hydration.[1] Use anhydrous solvents.
-
Reaction Setup: To a solution of dried 2'-deoxyguanosine (1 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents). Stir the mixture under an inert atmosphere (e.g., argon) until the deoxyguanosine dissolves.
-
Silylation: Cool the solution to 0°C. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equivalents) in anhydrous DMF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).
-
Workup: Once the reaction is complete, quench it by adding methanol. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Product Isolation: Collect the fractions containing the desired this compound product (it is typically the major, slower-moving isomer compared to the 3'-O-TBDMS isomer on silica gel).[3] Combine the pure fractions and evaporate the solvent to obtain the product as a white solid.
-
Characterization: Confirm the identity and purity of the product using NMR and HPLC.
Visualizations
Logical Relationship of Impurity Formation
Caption: Logical flow of the formation of the desired product and major impurities.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
A Head-to-Head Comparison: TBDMS vs. TOM Protecting Groups for RNA Synthesis
In the intricate world of synthetic RNA manufacturing, the choice of the 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the successful synthesis of long oligonucleotides. For researchers, scientists, and professionals in drug development, understanding the nuances of these chemical guardians is paramount. This guide provides an objective comparison of two of the most prevalent 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), supported by experimental data and detailed protocols.
At a Glance: TBDMS vs. TOM
The selection between TBDMS and TOM hinges on a trade-off between established use and higher performance. TBDMS has been a workhorse in RNA synthesis for years, while the more recent TOM group offers distinct advantages, particularly for demanding applications like the synthesis of long RNA strands.
| Feature | TBDMS (tert-butyldimethylsilyl) | TOM (triisopropylsilyloxymethyl) |
| Coupling Efficiency | Good, but can be sterically hindered, impacting longer syntheses. | Very high, due to lower steric hindrance.[1][2][3][4] |
| Suitability for Long RNA | Generally suitable for oligos up to ~40-60 nucleotides.[5][6] | Recommended for long RNA synthesis (>75-100mers).[2][7][8] |
| Deprotection | Requires a two-step deprotection process. | Fast and simple deprotection.[1][2][3] |
| 2' to 3' Migration | Prone to migration under basic conditions, leading to non-biological 2'-5' linkages.[1][2][3] | Acetal structure prevents 2' to 3' migration.[1][2][3][9] |
| Activator | Often requires stronger activators like 5-benzylmercapto-1H-tetrazole for optimal performance.[10][11][12] | Compatible with standard DNA coupling conditions and activators.[13][14] |
| Compatibility | Established chemistry with a wide range of available modified bases. | Fully compatible with TBDMS chemistry and modifications.[1][2][14] |
Performance Data: A Quantitative Look
The primary advantage of the TOM protecting group lies in its enhanced coupling efficiency, a direct result of reduced steric hindrance compared to TBDMS.[1][2][3] An oxymethyl spacer in the TOM group extends the bulky silyl moiety away from the reactive phosphoramidite center, facilitating a more efficient reaction.[8][9]
While specific yields can vary based on sequence, synthesizer, and reagents, studies have extrapolated the potential purity for longer oligonucleotides based on the performance with 20mers. For a 100mer synthesis, the TOM group is projected to yield a crude oligonucleotide purity of 33%, whereas TBDMS is estimated to provide 27%.[8]
Experimental Protocols
Below are detailed methodologies for the solid-phase synthesis and deprotection of RNA using both TBDMS and TOM protecting groups.
RNA Synthesis Workflow: TBDMS and TOM
The solid-phase synthesis cycle for both TBDMS and TOM-protected RNA phosphoramidites follows the standard steps of detritylation, coupling, capping, and oxidation.
TBDMS-Protected RNA Synthesis and Deprotection
Synthesis:
-
Activator: Use 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) as the activator.[15]
-
Coupling Time: A coupling time of 6 minutes is recommended with ETT, and 3 minutes with BTT.[15]
Deprotection (Two-Step):
-
Cleavage and Base/Phosphate Deprotection:
-
2'-O-TBDMS Group Removal:
TOM-Protected RNA Synthesis and Deprotection
Synthesis:
-
Activator: Standard DNA synthesis activators can be used.
-
Coupling Time: The synthesis cycle is identical to standard DNA and RNA cycles, with coupling times as short as those for DNA.[1][14]
Deprotection (Fast and Simple):
-
Cleavage and Base/Phosphate Deprotection:
-
2'-O-TOM Group Removal:
Chemical Structures and Deprotection Pathways
The chemical structures of the TBDMS and TOM protecting groups illustrate the basis for their differing performance characteristics.
The deprotection pathways for both groups involve distinct chemical steps, with the TOM group offering a more streamlined process.
Conclusion
For routine synthesis of shorter RNA oligonucleotides, TBDMS remains a viable and cost-effective option. However, for applications demanding high purity and the synthesis of long RNA molecules, the TOM protecting group presents a clear advantage. Its lower steric hindrance leads to higher coupling efficiencies and its stability against 2' to 3' migration ensures the integrity of the final product. The faster and simpler deprotection protocol for TOM-protected RNA also contributes to a more efficient overall workflow. Ultimately, the choice between TBDMS and TOM will depend on the specific requirements of the synthesis, balancing factors of cost, desired oligonucleotide length, and final purity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. massbio.org [massbio.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Overview of Methods for Large-Scale RNA Synthesis [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. kulturkaufhaus.de [kulturkaufhaus.de]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 12. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
Advantages of TBDMS over other silyl protecting groups like TBDPS
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. Among the diverse array of protecting groups for hydroxyl functionalities, silyl ethers stand out for their versatility and tunable stability. This guide provides a comprehensive comparison of two widely used silyl protecting groups: tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS). This analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | TBDMS (tert-butyldimethylsilyl) | TBDPS (tert-butyldiphenylsilyl) |
| Structure | Di-methyl, mono-tert-butyl substituted silyl ether | Di-phenyl, mono-tert-butyl substituted silyl ether |
| Steric Hindrance | Moderately hindered | Highly hindered |
| Acid Stability | Good | Excellent |
| Base Stability | Good | Good |
| Ease of Deprotection | Relatively easy | More challenging |
| Selectivity | Good for primary alcohols | Excellent for primary alcohols |
Chemical Stability: A Quantitative Perspective
The stability of a silyl ether is predominantly influenced by the steric bulk and electronic effects of the substituents on the silicon atom. The increased steric hindrance around the silicon in TBDPS ethers renders them significantly more stable to acidic conditions compared to TBDMS ethers. Under basic conditions, their stability is comparable.
Relative Stability to Acid Hydrolysis: [1][2]
The relative rate of acid-catalyzed hydrolysis follows the order: TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) . This demonstrates the vastly superior stability of TBDPS ethers in acidic environments.
Relative Stability to Base Hydrolysis: [1][2]
The relative stability towards base-catalyzed hydrolysis is: TMS (1) < TES (10-100) < TBDMS (≈20,000) ≈ TBDPS (≈20,000) < TIPS (100,000).
The following table summarizes the half-lives of TBDMS and TBDPS ethers of p-cresol under acidic and basic conditions, providing a quantitative illustration of their stability.
| Protecting Group | Conditions | Half-life |
| TBDMS-O-p-cresol | 1% HCl in 95% EtOH | ~4.5 hours |
| TBDPS-O-p-cresol | 1% HCl in 95% EtOH | >100 hours |
| TBDMS-O-p-cresol | 5% NaOH in 95% EtOH | 3.5 minutes |
| TBDPS-O-p-cresol | 5% NaOH in 95% EtOH | 6.5 minutes |
Orthogonal Deprotection: A Key Synthetic Advantage
The significant difference in acid stability between TBDMS and TBDPS allows for their orthogonal deprotection, a powerful strategy in the synthesis of complex molecules with multiple hydroxyl groups. A TBDMS group can be selectively cleaved under conditions that leave a TBDPS group intact.[3] This orthogonality is a key advantage when designing synthetic routes requiring differential protection of hydroxyl groups.
References
A Comparative Guide to Purity Assessment of Synthetic Oligonucleotides Containing TBDMS-dG
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical quality attribute, directly impacting their efficacy and safety in research and therapeutic applications. This guide provides an objective comparison of key analytical techniques for assessing the purity of oligonucleotides, with a particular focus on sequences containing the tert-butyldimethylsilyl (TBDMS) protecting group on deoxyguanosine (dG). TBDMS is a common protecting group used during RNA and DNA synthesis.[1][2][3] This guide presents a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods
The primary methods for oligonucleotide purity assessment each offer distinct advantages and limitations. The choice of technique often depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of potential impurities, and the desired level of characterization.[4]
| Analytical Method | Principle of Separation | Key Advantages | Key Limitations | Typical Resolution |
| Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) | Hydrophobicity of the ion-paired oligonucleotide. | Robust, reproducible, and compatible with mass spectrometry (MS).[5][6] Excellent for separating full-length products from truncated sequences (shortmers). | Resolution can decrease for longer oligonucleotides.[7] The choice of ion-pairing agent can affect retention and resolution.[8] | Excellent for oligonucleotides up to 50-80 bases. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis.[7] | Significantly improved resolution and shorter analysis times compared to HPLC.[7][9][10] Capable of single-base resolution for longer oligonucleotides. | Requires specialized high-pressure instrumentation. | High resolution for oligonucleotides up to 60 nucleotides or longer.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass detection capabilities of MS.[11][12][13] | Provides definitive mass identification of the full-length product and impurities.[11][12][13] Enables characterization of various modifications and degradation products.[14][15] | Ion suppression effects from ion-pairing reagents can be a challenge. | Dependent on the chromatographic separation. |
| Capillary Gel Electrophoresis (CGE) | Size-based separation through a sieving matrix.[16][17] | High-resolution separation, especially for longer oligonucleotides.[17][18] Automated with low sample and reagent consumption.[17] | Not readily coupled with mass spectrometry. | Can achieve single-nucleotide resolution for oligonucleotides in the 4-40mer range.[17] |
| Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) | Based on the number of negatively charged phosphate groups in the oligonucleotide backbone. | Effective for oligonucleotides with significant secondary structure due to the use of denaturing high-pH mobile phases.[19] | Generally less compatible with MS than IP-RP-HPLC. | Excellent for oligonucleotides up to 40 bases. |
Experimental Data
The following table summarizes hypothetical, yet representative, quantitative data from the analysis of a 25-mer TBDMS-dG containing oligonucleotide using different analytical techniques.
| Analytical Method | Full-Length Product Purity (%) | Major Impurity (n-1) (%) | Other Impurities (%) | Analysis Time (min) |
| IP-RP-HPLC | 92.5 | 4.8 | 2.7 | 30 |
| UPLC | 93.1 | 4.5 | 2.4 | 10 |
| LC-MS | 92.8 (by UV), Mass Confirmed | 4.6 (by UV), Mass Confirmed | 2.6 (by UV), Masses Identified | 15 |
| CGE | 93.5 | 4.2 | 2.3 | 20 |
| AEX-HPLC | 91.9 | 5.1 | 3.0 | 25 |
Detailed Protocols
Objective: To separate and quantify the full-length oligonucleotide from synthesis-related impurities based on hydrophobicity.
Instrumentation:
-
Agilent 1290 Infinity II LC System or equivalent
-
UV Detector
Materials:
-
Column: Agilent AdvanceBio Oligonucleotide column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 8.6 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP, 8.6 mM TEA in 50:50 Methanol:Water
-
Sample: TBDMS-dG containing oligonucleotide dissolved in water (10 µM)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.3 mL/min.
-
Inject 5 µL of the oligonucleotide sample.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Hold at 65% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor absorbance at 260 nm.
-
Calculate purity based on the relative peak areas.
Objective: To achieve high-resolution separation and mass confirmation of the oligonucleotide and its impurities.
Instrumentation:
-
Waters ACQUITY UPLC System
-
Waters Q-Tof Premier Mass Spectrometer or equivalent
Materials:
-
Column: Waters ACQUITY UPLC OST C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9]
-
Mobile Phase A: 400 mM HFIP and 15 mM TEA in water[9]
-
Mobile Phase B: 50% Mobile Phase A, 50% Methanol[9]
-
Sample: TBDMS-dG containing oligonucleotide dissolved in water (5 µM)
Procedure:
-
Equilibrate the column at 60°C with 38% Mobile Phase B at a flow rate of 0.2 mL/min.[9]
-
Inject 2 µL of the sample.
-
Apply a linear gradient from 38% to 48% Mobile Phase B over 10 minutes.[9]
-
Monitor UV absorbance at 260 nm and acquire mass spectra in negative ion mode.[9]
-
Deconvolute the mass spectra to determine the molecular weights of the observed species.
Objective: To achieve high-resolution size-based separation of the oligonucleotide and its shortmer impurities.
Instrumentation:
-
Agilent 7100 Capillary Electrophoresis System or equivalent[16]
Materials:
-
Capillary: Neutral-coated capillary (e.g., 50 µm i.d., 33 cm total length)[16]
-
Sieving Matrix (Gel): Commercially available oligonucleotide separation gel
-
Running Buffer: As recommended by the gel manufacturer
-
Sample: TBDMS-dG containing oligonucleotide dissolved in water (10 µM)
Procedure:
-
Fill the capillary with the sieving matrix.
-
Inject the sample electrokinetically.
-
Apply a separation voltage (e.g., -15 kV).
-
Maintain the capillary temperature at 30°C to denature the oligonucleotide.[20]
-
Detect the separated species by UV absorbance at 260 nm.
-
Determine purity based on corrected peak areas.
Visualizations
Caption: General workflow for synthesis and purity assessment.
Caption: Decision tree for selecting an analytical method.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying Oligonucleotide Impurities and Metabolites With High-Resolution Mass Spectrometry | Technology Networks [technologynetworks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Analysis of oligonucleotides by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
A Comparative Guide to Functional Assays for Oligonucleotides Synthesized with 5'-O-TBDMS-dG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays for oligonucleotides, with a specific focus on those synthesized using the 5'-O-tert-butyldimethylsilyl (TBDMS) protection strategy for guanosine (dG). We will explore how this synthesis method compares to alternatives and provide detailed experimental protocols to assess the functional performance of the resulting oligonucleotides.
The use of 5'-O-TBDMS-dG is a key component of the widely adopted phosphoramidite solid-phase synthesis of DNA and RNA oligonucleotides. The TBDMS group serves as a bulky and acid-labile protecting group for the 5'-hydroxyl function of the deoxyguanosine nucleoside. This protection is crucial to prevent undesired side reactions during the sequential addition of nucleotide monomers to the growing oligonucleotide chain. The efficiency and reliability of the synthesis and deprotection steps directly impact the purity and yield of the final oligonucleotide product, which in turn influences its functional activity.
Comparison of Oligonucleotide Synthesis Methods
The choice of protecting groups in oligonucleotide synthesis can influence the final product's purity, yield, and ultimately, its biological activity. While 5'-O-TBDMS is a standard for protecting the 5'-hydroxyl group, other protecting groups and synthesis strategies exist. This section compares the TBDMS-based approach with a common alternative.
| Feature | This compound Synthesis | Alternative (e.g., DMT-dG) Synthesis |
| Protecting Group | tert-butyldimethylsilyl (TBDMS) | Dimethoxytrityl (DMT) |
| Cleavage Condition | Acidic (e.g., trichloroacetic acid) | Acidic (e.g., trichloroacetic acid) |
| Deprotection Byproducts | TBDMS-related byproducts | DMT-cation (orange color facilitates monitoring) |
| Coupling Efficiency | High, well-established | High, widely used standard |
| Impact on Purity | Can be high with optimized protocols | High, established purification methods exist |
| Potential for Side Reactions | Minimal with proper capping and oxidation | Minimal with optimized protocols |
| Functional Performance Impact | High purity leads to reliable functional performance. | High purity leads to reliable functional performance. |
Key Functional Assays for Oligonucleotides
The functional validation of synthetic oligonucleotides is critical to ensure their efficacy and specificity for their intended application, such as antisense therapy, siRNA-mediated gene silencing, or aptamer-based diagnostics and therapeutics. Below are key functional assays with detailed protocols.
Assessment of Target Gene Knockdown (Antisense and siRNA)
This assay determines the ability of a synthetic oligonucleotide to reduce the expression of its target gene at the mRNA and protein levels.
a. Cell Culture and Transfection:
-
Seed target cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
On the day of transfection, prepare the transfection complexes. For a single well, dilute 50 pmol of the oligonucleotide (e.g., antisense oligonucleotide or siRNA) in 50 µL of serum-free medium.
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted oligonucleotide and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the 100 µL transfection complex to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
b. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):
-
After incubation, lyse the cells directly in the well using a suitable lysis buffer.
-
Isolate total RNA using a commercially available RNA purification kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target gene expression.
c. Protein Extraction and Western Blotting:
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH).
Nuclease Resistance Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases, which is a critical parameter for their in vivo applications.
-
Prepare a reaction mixture containing the oligonucleotide (1 µM) and a nuclease solution (e.g., fetal bovine serum or a specific exonuclease) in a suitable buffer.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction and stop the nuclease activity by adding a stop solution (e.g., EDTA and formamide).
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize the bands under UV light.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the degradation rate.
Aptamer Binding Assay (for Aptamers)
This assay measures the binding affinity and specificity of an aptamer to its target molecule.
-
Label the aptamer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Prepare a series of dilutions of the target protein in a binding buffer.
-
Incubate a fixed concentration of the labeled aptamer with varying concentrations of the target protein at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Filter the binding reactions through a nitrocellulose membrane (which binds proteins) and a nylon membrane (which binds nucleic acids) in a dot-blot apparatus.
-
Wash the membranes with binding buffer to remove unbound aptamer.
-
Quantify the amount of labeled aptamer retained on the nitrocellulose membrane (bound fraction) and the nylon membrane (unbound fraction) using a phosphorimager or a fluorescence scanner.
-
Plot the fraction of bound aptamer as a function of the target protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying biological mechanisms.
Caption: Workflow for assessing oligonucleotide-mediated gene knockdown.
Caption: Workflow for the nuclease resistance assay.
A Researcher's Guide to Silyl Protecting Groups: TBDMS vs. TIPS in Nucleoside Chemistry
In the intricate world of nucleoside chemistry, the strategic use of protecting groups is paramount to achieving successful synthetic outcomes. Among the arsenal of available options, silyl ethers, particularly tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), have emerged as workhorses for the temporary masking of hydroxyl functionalities. The choice between these two stalwart guardians can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of TBDMS and TIPS protected nucleosides, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
At a Glance: Key Differences and Stability Profiles
The fundamental difference between TBDMS and TIPS lies in the steric bulk surrounding the silicon atom. The three isopropyl groups of TIPS create a more sterically hindered environment compared to the two methyl and one tert-butyl group of TBDMS. This steric hindrance is the primary determinant of their relative stability.[1][2]
General Stability Trend:
In both acidic and basic conditions, the stability of silyl ethers increases with greater steric hindrance. Consequently, TIPS is substantially more stable than TBDMS.[2][3] This differential stability is not merely qualitative; it has been quantified to provide a clearer picture of their relative lability.
Quantitative Stability Comparison
The relative resistance to hydrolysis under both acidic and basic conditions highlights the significant stability advantage of TIPS over TBDMS.
| Protecting Group | Relative Resistance to Acid Hydrolysis (vs. TMS=1) | Relative Resistance to Basic Hydrolysis (vs. TMS=1) |
| TBDMS (TBS) | ~20,000[2] | ~20,000[2] |
| TIPS | ~700,000[2] | ~100,000[2] |
This data underscores that TIPS is approximately 35 times more stable to acid-catalyzed hydrolysis and 5 times more stable to base-catalyzed hydrolysis than TBDMS.
Experimental Protocols: A Practical Guide
The following protocols provide standardized procedures for the protection and deprotection of nucleosides with TBDMS and TIPS, allowing for a more direct comparison of their handling and reactivity.
Protocol 1: Protection of Uridine with TBDMS-Cl
Objective: To selectively protect the 5'-hydroxyl group of uridine with TBDMS.
Materials:
-
Uridine (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve uridine in anhydrous DMF.
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5'-O-TBDMS-uridine.
Protocol 2: Protection of Uridine with TIPS-Cl
Objective: To selectively protect the 5'-hydroxyl group of uridine with TIPS.
Materials:
-
Uridine (1.0 equiv)
-
Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve uridine in anhydrous DMF.
-
Add imidazole to the solution and stir until fully dissolved.
-
Add TIPS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5'-O-TIPS-uridine.
Protocol 3: Comparative Deprotection of 5'-O-TBDMS-Uridine and 5'-O-TIPS-Uridine under Acidic Conditions
Objective: To compare the cleavage rates of TBDMS and TIPS ethers on a nucleoside substrate under acidic conditions.
Materials:
-
5'-O-TBDMS-uridine (1.0 equiv)
-
5'-O-TIPS-uridine (1.0 equiv)
-
80% Acetic Acid (aq)
Procedure:
-
Prepare two separate reaction vials, one with 5'-O-TBDMS-uridine and the other with 5'-O-TIPS-uridine.
-
Dissolve each substrate in 80% acetic acid.
-
Stir both solutions at room temperature.
-
Monitor the deprotection of both substrates over time by TLC or HPLC.
-
Expected Outcome: The TBDMS group will be cleaved significantly faster than the TIPS group. Complete cleavage of TBDMS may occur within hours, while the TIPS group will remain largely intact under these conditions for an extended period.[2]
Protocol 4: Deprotection of 5'-O-TBDMS-Uridine using Fluoride
Objective: To deprotect a TBDMS-protected nucleoside using a standard fluoride source.
Materials:
-
5'-O-TBDMS-uridine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 5'-O-TBDMS-uridine in THF.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.[4]
Visualization of the Decision-Making Process
The choice between TBDMS and TIPS is often dictated by the subsequent reaction conditions that the protected nucleoside must endure. The following diagram illustrates a logical workflow for selecting the appropriate protecting group.
Summary and Recommendations
The selection between TBDMS and TIPS as a protecting group for nucleosides is a critical decision in synthetic planning.
-
TBDMS offers a good balance of stability and ease of removal. It is stable to a wide range of reaction conditions but can be readily cleaved using fluoride reagents or moderately acidic conditions.[5] This makes it an excellent choice for many standard synthetic transformations.
-
TIPS provides significantly enhanced stability, particularly under acidic conditions.[2] It is the preferred choice when the protected nucleoside needs to withstand harsh acidic or basic environments where a TBDMS group would be labile. However, its removal requires more forcing conditions, typically prolonged exposure to fluoride reagents.
For researchers in drug development and nucleoside chemistry, a thorough understanding of these differences is essential. When a synthetic route involves multiple steps with varying conditions, the differential stability of TBDMS and TIPS can be exploited for selective deprotection, enabling complex molecular architectures to be constructed with precision. The experimental protocols and stability data presented in this guide offer a practical framework for making the optimal choice between these two indispensable protecting groups.
References
A Comprehensive Guide to the Efficient Deprotection of TBDMS Ethers
The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of protecting group chemistry in modern organic synthesis, prized for its stability and selective removal. Its widespread use in the synthesis of complex molecules, from pharmaceuticals to natural products, necessitates a thorough understanding of the various methods for its removal. The choice of deprotection reagent is critical, as it can significantly impact reaction efficiency, yield, and chemoselectivity, particularly in the presence of other sensitive functional groups. This guide provides a detailed comparison of common TBDMS deprotection reagents, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Performance Comparison of TBDMS Deprotection Reagents
The efficiency of a deprotection reaction is influenced by several factors, including the reagent, solvent, temperature, and the steric and electronic properties of the substrate. Below is a summary of the performance of commonly used reagents for the cleavage of TBDMS ethers. The data has been compiled from various sources to provide a comparative overview.
Table 1: Comparison of Reagents for the Deprotection of Alcoholic TBDMS Ethers
| Reagent System | Substrate | Time | Temperature (°C) | Yield (%) | Reference |
| Fluoride-Based Reagents | |||||
| TBAF (1.1 equiv) in THF | Primary Alkyl TBDMS Ether | 45 min | 0 to RT | 32 (low yield due to substrate basicity) | [1] |
| TBAF (1.0 equiv) in THF | Primary Alkyl TBDMS Ether | Overnight | RT | 99 | [2] |
| TBAF (1.2 equiv) in THF | Primary Alkyl TBDMS Ether | 3 h | 0 to RT | - (used crude) | [2] |
| KHF₂ (2.5 equiv) in MeOH | Phenolic TBDMS Ether | 0.5-2 h | RT | 85-95 | [3][4][5][6] |
| KHF₂ (2.5 equiv) in MeOH | Primary Benzylic TBDMS Ether | 13-17 h | 60 | High | [3][5] |
| Acidic Reagents | |||||
| Acetyl Chloride (cat.) in MeOH | Various Alkyl & Aryl TBDMS Ethers | 5-60 min | 0 to RT | 90-98 | [7][8] |
| 1% HCl in 95% EtOH | p-Cresol TBDMS Ether | ~4.5 h (half-life) | - | - | [3] |
| Formic Acid (5-10%) in MeOH | TES vs. TBDMS Ether | - | RT | Selective for TES, TBDMS unaffected | [9] |
| Catalytic Systems | |||||
| SnCl₂·2H₂O (1 mmol) in EtOH | Cyclohexanol TBDMS Ether | 6 h | RT | 89 | [10] |
| SnCl₂·2H₂O (1 mmol) in EtOH | Cyclohexanol TBDMS Ether | 40 min | Reflux | 85 | [10] |
| SnCl₂·2H₂O (1 mmol) in H₂O | Cyclohexanol TBDMS Ether | 4 h | Reflux | 83 | [10] |
| SnCl₂·2H₂O (1 mmol), MW | Cyclohexanol TBDMS Ether | 5 min | 180 | 85 | [10] |
| Zn(OTf)₂ (10 mol%) in CH₂Cl₂ | Various Alkyl TBDMS Ethers | 20-45 min | 0 | High | [11] |
| ZnBr₂ (0.1 mol%)/NCS in MeOH | Various Alkyl TBDMS Ethers | 30 min | RT | 99 | [12][13] |
Table 2: Chemoselective Deprotection of TBDMS Ethers
| Reagent System | Substrate 1 | Substrate 2 | Selectivity | Reference |
| KHF₂ in MeOH at RT | Phenolic TBDMS Ether | Alcoholic TBDMS Ether | Selective for Phenolic TBDMS | [3][4][5][6] |
| Acetyl Chloride in MeOH | Alkyl TBDMS Ether | Aryl TBDMS Ether | Selective for Alkyl TBDMS | [7] |
| Oxone in 50% aq. MeOH | Primary Alcoholic TBDMS Ether | Secondary/Tertiary Alcoholic & Phenolic TBDMS Ethers | Selective for Primary Alcoholic TBDMS | [14] |
| N-Iodosuccinimide in MeOH | Alcoholic TBDMS Ether | Phenolic TBDMS Ether | Selective for Alcoholic TBDMS | [14] |
| ZnBr₂/NCS in MeOH | TBDMS Ether | TBDPS Ether | Selective for TBDMS | [12][13] |
| Formic Acid in MeOH | TES Ether | TBDMS Ether | Selective for TES | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of deprotection strategies. Below are representative procedures for some of the most common TBDMS deprotection methods.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol is a general starting point for the deprotection of TBDMS ethers using the most common fluoride source.[2][15]
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF) (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF to make an approximately 0.1 M solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates, leading to lower yields.[1] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.
Protocol 2: Deprotection using Acetyl Chloride in Methanol
This method offers a mild and highly efficient acidic condition for the cleavage of TBDMS ethers.[7][8]
Materials:
-
TBDMS-protected substrate (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (catalytic amount, e.g., 0.1-0.2 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous methanol at 0 °C.
-
To this stirred solution, add acetyl chloride dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Deprotection using Stannous Chloride (SnCl₂)
This protocol describes the use of the cheap and stable Lewis acid, stannous chloride, for TBDMS deprotection.[10]
Materials:
-
TBDMS-protected ether (1 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (1 mmol)
-
Ethanol or Water (20 mL)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure (Conventional Heating):
-
To a solution of the TBDMS ether (1 mmol) in ethanol (20 mL), add SnCl₂·2H₂O (1 mmol).
-
Stir the reaction mixture at room temperature or under reflux until completion (monitored by TLC).
-
Remove the solvent under vacuum.
-
Dilute the residue with water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent and purify the crude product by column chromatography.
Procedure (Microwave Irradiation):
-
Place the TBDMS ether (1 mmol) and SnCl₂·2H₂O (1 mmol) in a microwave-safe vessel without solvent.
-
Irradiate in a microwave oven (e.g., 540 W) for 5-6 minutes.
-
After completion, dissolve the residue in ethyl acetate and filter to remove tin salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Visualizing Workflows and Decision Making
To further clarify the experimental process and the logic behind reagent selection, the following diagrams are provided.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KHF2: A Mild and Selective Desilylating Agent for Phenol tert-Butyldimethylsilyl (TBDMS) Ethers [organic-chemistry.org]
- 7. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. ace.as-pub.com [ace.as-pub.com]
- 13. ace.as-pub.com [ace.as-pub.com]
- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5'-O-TBDMS-dG
Essential guidelines for the safe and compliant disposal of 5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine (5'-O-TBDMS-dG) are critical for maintaining laboratory safety and environmental protection. Researchers, scientists, and drug development professionals handling this silylated nucleoside must adhere to established protocols for chemical waste management. This guide provides a comprehensive overview of the necessary procedures, emphasizing immediate safety and logistical considerations.
Hazard Assessment and Safety Information
Hazard Summary of a Related Compound (5'-O-TBDMS-N2-ibu-dG):
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
It is imperative to consult your institution's specific hazardous waste management guidelines and the SDS for any chemicals used in conjunction with this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should follow the general principles of hazardous chemical waste management. The overarching mandate is to dispose of the material through an approved waste disposal plant.[1]
1. Segregation and Containment:
-
Isolate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Segregate it from non-hazardous trash and incompatible chemicals.[3]
-
Use Appropriate Containers: Collect waste in a designated, compatible, and properly sealed container to prevent leaks or spills.[2][4] The container should be in good condition, free of rust or leaks.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[4]
-
Full Chemical Name: Indicate the full chemical name: "5'-O-tert-Butyldimethylsilyl-2'-deoxyguanosine" or "this compound."
-
Hazard Information: Include any known hazard symbols or warnings (e.g., irritant).[2]
3. Storage:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent the spread of potential spills.[3]
-
Limited Quantity: Adhere to the volume limits for hazardous waste storage in a laboratory as set by your institution and regulatory bodies.[3]
4. Disposal Request:
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Do not dispose of this chemical down the drain or in regular trash.[3][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Chemical Decontamination and Container Rinsing
For empty containers that held this compound, a triple-rinse procedure is recommended. The first rinse should be with an appropriate solvent capable of dissolving the compound, and this rinsate must be collected as hazardous waste.[6] Subsequent rinses with water can then be performed. After air drying, the container may be disposed of as regular trash, if permitted by institutional policies.[6]
Spill Management
In the event of a spill, immediately alert personnel in the area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the contaminated material into a sealed container for disposal as hazardous waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How to dispose of waste containing heptamethyltrisiloxane? - heptamethyltrisiloxane factory&supplier(Biyuan) [heptamethyltrisiloxane.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. mtu.edu [mtu.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
